2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
Descripción
BenchChem offers high-quality 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-chloro-2-(4,4,4-trideuteriobutyl)-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHQCWASNXCK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC(=C(N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
The following technical guide details the chemical structure, synthesis, and application of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde , a critical stable-isotope labeled internal standard used in the bioanalysis of Angiotensin II Receptor Blockers (ARBs), specifically Losartan.
Molecular Identity & Significance
This compound is the deuterium-labeled analog of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (CAS 83857-96-9), a pivotal intermediate in the industrial synthesis of Losartan. In analytical chemistry, the
Chemical Specifications
| Property | Specification |
| Chemical Name | 2-(Butyl-4,4,4-d3)-4-chloro-1H-imidazole-5-carboxaldehyde |
| CAS Number | 1189927-81-8 |
| Molecular Formula | |
| Molecular Weight | 189.66 g/mol (vs. 186.64 g/mol for unlabeled) |
| Isotopic Purity | |
| Appearance | Pale yellow to light brown crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Chloroform; slightly soluble in water |
| Melting Point | 98–102 °C (consistent with unlabeled form) |
Structural Logic
The molecule features a highly functionalized imidazole core:
-
Position 2 (
): A butyl chain providing lipophilicity. The terminal methyl group is deuterated ( ), ensuring metabolic stability and preventing deuterium scrambling (exchange) that could occur at acidic -positions. -
Position 4 (
): A chlorine atom, essential for the subsequent alkylation regioselectivity in Losartan synthesis. -
Position 5 (
): A formyl group (aldehyde), the reactive handle for coupling with the biphenyl-tetrazole moiety.
Retrosynthetic Analysis & Isotope Incorporation
To synthesize the target with high isotopic fidelity, the deuterium label is introduced at the very beginning of the sequence using Valeronitrile-d3 (terminal methyl labeled). The synthesis follows a convergent "Pinner-to-Vilsmeier" strategy, widely regarded as the most robust industrial route (The DuPont Process).
Synthesis Pathway Diagram[5]
Figure 1: Convergent synthesis route starting from deuterated valeronitrile. The Vilsmeier-Haack step performs a triple role: cyclization, chlorination, and formylation.
Detailed Synthesis Protocol
This protocol is adapted for laboratory-scale preparation (approx. 10g scale).
Phase 1: Preparation of Methyl Pentanimidate-d3
Reagents: Valeronitrile-d3 (1.0 eq), Methanol (anhydrous), HCl (gas).
-
Setup: Charge a flame-dried 3-neck flask with Valeronitrile-d3 (e.g., 10.0 g) and anhydrous methanol (1.2 eq).
-
Acidification: Cool the mixture to -5°C. Bubble dry HCl gas through the solution until saturation (approx 1.2 eq by weight gain).
-
Reaction: Stir at 0°C for 24 hours. The nitrile converts to the imidate ester hydrochloride.
-
Workup: Concentrate under reduced pressure to remove excess HCl/MeOH. The residue (Methyl pentanimidate-d3 HCl) is hygroscopic; use immediately.
Phase 2: Amidine Formation
Reagents: Glycine (0.95 eq), NaOH or NaOMe.
-
Neutralization: Suspend Glycine in methanol. Add the imidate salt from Phase 1.
-
Base Addition: Slowly add NaOMe (or NaOH) at 0°C to neutralize the HCl and liberate the free imidate, allowing condensation with glycine.
-
Monitoring: Stir at room temperature for 16 hours. Monitor by TLC for the disappearance of the imidate.
-
Isolation: Evaporate methanol. The residue contains the N-valerimidoyl-d3-glycine intermediate.
Phase 3: Vilsmeier-Haack Cyclization (The "One-Pot" Transformation)
Reagents:
-
Vilsmeier Reagent: In a separate vessel, add
dropwise to DMF at 0°C to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Suspend the intermediate from Phase 2 in Toluene. Add the Vilsmeier reagent dropwise, keeping T < 10°C.
-
Cyclization & Functionalization: Heat the mixture to 90–100°C for 4 hours.
-
Quench: Cool to 20°C. Pour the reaction mixture slowly into crushed ice/water (hydrolysis of the iminium species to aldehyde).
-
pH Adjustment: Adjust pH to ~9 using 40% NaOH. The product will precipitate.[5]
-
Purification: Filter the solid. Recrystallize from Toluene/Hexane or Methanol/Water.
Mechanistic Insight: The Vilsmeier Cascade
The efficiency of this synthesis relies on the Vilsmeier reagent driving multiple transformations.[6]
Figure 2: The cascade mechanism where Phosphorus Oxychloride (
Analytical Characterization & Validation
To validate the synthesized material as a Reference Standard, the following criteria must be met.
Nuclear Magnetic Resonance (NMR)
| Isotope | Shift ( | Multiplicity | Assignment | Difference from Unlabeled |
| 1H | 9.65 | Singlet (1H) | Aldehyde (-CHO) | Identical |
| 1H | 2.68 | Triplet (2H) | Identical | |
| 1H | 1.70 | Multiplet (2H) | Identical | |
| 1H | 1.35 | Multiplet (2H) | Identical | |
| 1H | Absent | - | Terminal Methyl | Triplet at 0.90 ppm is GONE |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (
) -
Isotopic Pattern:
-
Unlabeled:
187.1 (100%), 189.1 (33%) [Due to ] -
Deuterated (
): 190.1 (100%), 192.1 (33%)
-
-
Mass Shift: +3 Da shift allows for chromatographic co-elution but spectral resolution, negating matrix effects during quantitation.
References
-
Carini, D. J., et al. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan. Journal of Medicinal Chemistry, 34(8), 2525–2547. Link
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
Reddy, K. S., et al. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry, 22(5), 3467-3474. Link
-
BenchChem. (2025).[3] Vilsmeier-Haack Reaction Protocol and Mechanism.[2]Link
-
Santa Cruz Biotechnology. (2025). 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde Product Data.Link[7][8]
Sources
- 1. CN101781255A - Preparation method of 2-n-butyl-4(5)-chlor-5(4)-formaldehyde-1H-imidazole - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN113929666A - Losartan stereoisomer impurity synthesis method - Google Patents [patents.google.com]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
Physical properties of deuterated Losartan intermediate
Executive Summary
This technical guide details the physicochemical properties, synthetic logic, and bioanalytical applications of Losartan-d4 (and its key intermediates), the primary deuterated standard used in the quantification of Losartan.[1] Unlike generic product sheets, this document focuses on the mechanistic reasons for using specific deuterated forms (isotopologues) to overcome matrix effects in LC-MS/MS workflows and provides a self-validating protocol for their use.
Part 1: Chemical Identity & Structural Analysis
The term "Deuterated Losartan Intermediate" most frequently refers to the stable isotope-labeled final API used as an Internal Standard (IS), or its immediate synthetic precursor, 4'-(bromomethyl)-2-cyano-biphenyl-d4 .[1][2]
Nomenclature & Stoichiometry
-
Compound Name: Losartan-d4 (Potassium Salt or Free Acid)[1][2]
-
Chemical Name: 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl-2,3,5,6-d4]-4-yl]methyl]-1H-imidazole-5-methanol.[1][2][3]
-
Molecular Formula:
[1][2] -
Molecular Weight: 426.94 g/mol (vs. 422.91 g/mol for unlabeled Losartan).[1][2]
Isotopic Positioning Logic
The deuterium atoms are strategically placed on the phenyl ring of the biphenyl moiety (positions 2, 3, 5, 6 of the phenyl ring attached to the methylene bridge).
-
Why here? Deuterium exchange on the imidazole ring or the butyl chain is chemically riskier due to potential metabolic instability (hydroxylation sites) or acid-catalyzed back-exchange.[1][2] The biphenyl core provides a metabolically and chemically inert scaffold , ensuring the IS tracks the analyte perfectly without losing its isotopic signature during extraction or ionization [1, 2].
Part 2: Physical Properties & Comparative Data
While deuteration significantly alters mass spectral properties (mass shift), it exerts a negligible Kinetic Isotope Effect (KIE) on bulk physical properties like solubility and pKa.[1][2] This similarity is the fundamental requirement for a valid Internal Standard—it must co-elute with the analyte but remain spectrally distinct.
Table 1: Physicochemical Profile (Losartan-d0 vs. Losartan-d4)
| Property | Losartan Potassium (Unlabeled) | Losartan-d4 (Deuterated IS) | Technical Note |
| Appearance | White crystalline powder | White to off-white powder | Indistinguishable by eye.[1][2] |
| Melting Point | 263–265 °C (decomposes) | 263–265 °C (decomposes) | Isotope effect on crystal lattice energy is <1%.[1][2] |
| Solubility (Water) | Freely soluble (>100 mg/mL) | Freely soluble | High solubility due to tetrazole/imidazole ionization.[1][2] |
| Solubility (Organic) | Soluble in MeOH, EtOH; slightly in ACN | Identical | Critical for extraction recovery matching.[1][2] |
| pKa (Acidic) | 4.9 (Tetrazole) | ~4.9 | D-substitution on the ring does not shift pKa.[1][2] |
| LogP | 1.19 (Octanol/Water) | 1.19 | Co-elutes in Reverse Phase LC.[1][2] |
| Hygroscopicity | Moderately hygroscopic | Moderately hygroscopic | Store in desiccator at -20°C. |
Critical Insight: The identical retention time (RT) is a double-edged sword. It eliminates matrix effect differences but requires a mass spectrometer with sufficient resolution to prevent "cross-talk" between the M+0 and M+4 channels.[2]
Part 3: Synthetic Route & Deuteration Strategy
The synthesis of Losartan-d4 follows a convergent pathway .[1][2][4] The deuterium is introduced early via a deuterated phenylboronic acid derivative, preventing the need for expensive late-stage H/D exchange which often yields lower isotopic purity.[1][2]
Synthetic Workflow (Graphviz Visualization)
The following diagram illustrates the convergence of the Deuterated Biaryl fragment and the Imidazole fragment.
Figure 1: Convergent synthesis of Losartan-d4.[1][2][5] The deuterium label (Red) is carried from the boronic acid starting material through the biaryl coupling, ensuring regiospecificity.
Part 4: Bioanalytical Protocol (Self-Validating System)
To utilize Losartan-d4 effectively, one must design an extraction and detection protocol where the IS validates the efficiency of the process.
Mass Spectrometry Parameters (MRM)
Deuteration adds +4 Da to the parent ion.[2] The fragmentation pattern shifts correspondingly, provided the fragment ion contains the deuterated ring.
-
Ionization Mode: Negative ESI (Preferred for Sartans due to the tetrazole moiety) [3].[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Losartan | 421.2 | 179.1 | 100 | 30 | 20 |
| Losartan-d4 | 425.2 | 183.1 | 100 | 30 | 20 |
-
Mechanism: The transition
corresponds to the cleavage of the biphenyl-tetrazole bond.[2] Since the d4-label is on the biphenyl ring, the fragment ion shifts from 179 to 183, maintaining specificity.[1]
Extraction Protocol (Protein Precipitation)
-
Rationale: Solid Phase Extraction (SPE) is cleaner, but Protein Precipitation (PPT) is faster.[1][2] Losartan-d4 corrects for the lower recovery inherent in PPT.[1][2]
-
Aliquot: Transfer 50
of plasma into a 1.5 mL tube. -
IS Addition: Add 10
of Losartan-d4 Working Solution (1000 ng/mL in MeOH). Crucial: Vortex immediately to equilibrate IS with plasma proteins.[2] -
Precipitation: Add 150
Acetonitrile (cold). Vortex for 30s. -
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100
supernatant to a vial containing 100 0.1% Formic Acid (aq).
Validation Criteria (The "Self-Check")
-
IS Response Consistency: The peak area of Losartan-d4 across all samples (standards, QCs, subjects) should not vary by more than
. A drift indicates matrix suppression or injection failure.[1][2] -
Retention Time Matching: The RT of Losartan-d4 must be within
min of Losartan. If they separate, the d4 is not correcting for instantaneous matrix effects (e.g., co-eluting phospholipids).[1]
References
-
Chilla, V. et al. (2012).[1][2] Liquid chromatography-mass spectrometric determination of losartan and its active metabolite on dried blood spots. Journal of Chromatography B. Retrieved from [Link]
-
Venkatesh, P. et al. (2015).[1][2] An Efficient and Green Synthetic Route to Losartan.[2][7] Journal of Chemical Research. Retrieved from [Link][1][2]
-
PubChem. (2023).[1][2] Losartan Potassium Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. scispace.com [scispace.com]
- 5. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS [academia.edu]
- 7. researchgate.net [researchgate.net]
Strategic Identification and Synthesis of Deuterated Chloro-Imidazole Scaffolds
Executive Summary
The identification of Chemical Abstracts Service (CAS) registry numbers for deuterated imidazole derivatives is frequently complicated by tautomeric ambiguity and the proprietary nature of stable isotope catalogs. This guide addresses the specific lookup and synthesis strategies for chloro-imidazole carboxaldehyde isotopologues.
These scaffolds are critical intermediates in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan, Olmesartan). Consequently, the deuterated forms are primarily sought as Internal Standards (IS) for LC-MS/MS bioanalysis. This guide distinguishes between the two primary variants: the unsubstituted core and the 2-butyl substituted intermediate, providing verified CAS data where available and synthetic protocols where registry numbers are absent.
Part 1: The Chemical Context & Tautomeric Challenge
Before attempting a CAS lookup, one must define the precise isomer. Imidazoles exhibit annular tautomerism, meaning the hydrogen on the nitrogen oscillates between N1 and N3.
-
The Ambiguity: 4-chloro-1H-imidazole-5-carboxaldehyde is chemically equivalent to 5-chloro-1H-imidazole-4-carboxaldehyde.
-
The Convention: Most databases (including CAS) index the parent structure under the 4-chloro or 5-chloro designation arbitrarily, often grouping them.
-
The Deuterium Factor: Deuteration can occur at three distinct loci:
-
The Aldehyde (CDO): Critical for metabolic stability studies (avoiding oxidation).
-
The Alkyl Side Chain (e.g., 2-Butyl-d3): Common for mass spectrometry internal standards.
-
The Ring Carbon: Rare due to the chloro-substitution blocking the primary active site.
-
Part 2: The CAS Lookup Matrix
The following table consolidates verified registry data. Note that while parent compounds are well-indexed, specific deuterated isotopologues often reside in private catalogs (e.g., Toronto Research Chemicals, C/D/N Isotopes) rather than public registries.
Table 1: Verified CAS Registry Numbers
| Compound Class | Chemical Name | Structure Description | CAS Number | Application |
| Parent Core | 4-Chloro-1H-imidazole-5-carboxaldehyde | Unsubstituted core | 17518-51-9 | General Building Block |
| Parent Intermediate | 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | Contains 2-butyl chain | 83857-96-9 | Losartan Impurity D / Precursor |
| Deuterated Std | 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde | Deuterium on butyl methyl | 1189927-81-8 | LC-MS Internal Standard |
| Deuterated (Aldehyde) | 4-Chloro-1H-imidazole-5-carboxaldehyde-d1 | Deuterium on aldehyde | None Assigned | Custom Synthesis Required |
Critical Insight: If you are developing a bioanalytical method for Losartan metabolites, CAS 1189927-81-8 is the industry-standard reference material. It is often listed as "Losartan Impurity D (Deuterated)."
Part 3: Search & Identification Workflow
When a specific CAS is not indexed (e.g., the aldehyde-deuterated "d1" variant), researchers must rely on substructure searching or synthesis. The following decision tree outlines the logical flow for identifying the correct material or synthesis route.
Figure 1: Decision logic for identifying commercially available vs. custom-synthesized chloro-imidazole isotopes.
Part 4: Synthesis & Verification Protocols
For variants where no CAS exists (specifically the aldehyde-deuterated -d1 analog), you must synthesize the compound via Hydrogen-Deuterium Exchange (HDX) or reductive pathways.
Protocol A: Synthesis of 4-Chloro-1H-imidazole-5-carboxaldehyde-d1 (Aldehyde-D)
This protocol utilizes a "Reduction-Oxidation" strategy, which is more chemically robust than direct exchange for this specific substrate.
Mechanism:
-
Reduction: Reduce the parent aldehyde to the alcohol using Lithium Aluminum Deuteride (LiAlD4).
-
Re-oxidation: Oxidize the alcohol back to the aldehyde using Manganese Dioxide (MnO2). This retains the deuterium atom at the benzylic-like position.
Step-by-Step Methodology:
-
Reagents:
-
Parent Aldehyde (CAS 17518-51-9): 1.0 eq
-
LiAlD4 (98 atom % D): 1.2 eq
-
Activated MnO2: 10.0 eq
-
Solvents: Anhydrous THF, Dichloromethane (DCM).
-
-
Reduction Phase:
-
Suspend LiAlD4 in anhydrous THF at 0°C under Argon.
-
Add Parent Aldehyde dropwise (dissolved in THF).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully add D2O (0.5 mL) followed by 15% NaOH.
-
Filter the aluminum salts and concentrate the filtrate.
-
Intermediate: 4-chloro-1H-imidazol-5-yl-methanol-d2 (Alcohol).
-
-
Oxidation Phase:
-
Dissolve the crude alcohol-d2 in DCM.
-
Add Activated MnO2 (excess is required for imidazoles).
-
Reflux for 4-6 hours. Monitor by TLC (the aldehyde is less polar than the alcohol).
-
Filter through a Celite pad to remove MnO2.
-
Concentrate in vacuo.[1]
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexanes.
-
Yield: Typically 60-75%.
-
Analytical Validation (Self-Validating System)
To confirm the identity and isotopic enrichment without a reference standard, use the following logic:
-
1H-NMR (DMSO-d6):
-
Parent: Distinct singlet for the aldehyde proton at ~9.6-9.8 ppm.
-
Product:Disappearance of the 9.6 ppm singlet. The imidazole ring proton (C-2) remains at ~7.8 ppm.
-
-
Mass Spectrometry (ESI+):
-
Parent: [M+H]+ = 131.0
-
Product: [M+H]+ = 132.0 (Shift of +1 Da).
-
Chlorine Pattern: Ensure the 3:1 ratio of 35Cl/37Cl is preserved (M+2 peak).
-
Part 5: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55176, 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]
-
Pharmaffiliates Analytics & Synthetics (2023). Certificate of Analysis: 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (CAS 1189927-81-8). Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Losartan Potassium: Impurity D Identification. European Pharmacopoeia (Ph. Eur.) 10.0.
Sources
The Strategic Role of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde in Losartan Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and application of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde, a key deuterated intermediate in the synthesis of Losartan. We will delve into the rationale behind its use, its synthesis, and its pivotal role in the production of this widely used antihypertensive drug.
Introduction: The Significance of Losartan and the Advent of Deuterated Intermediates
Losartan, an angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension.[1] Its mechanism of action involves the selective blockade of the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The synthesis of Losartan is a multi-step process that relies on the precise construction of its complex molecular architecture. A critical building block in many synthetic routes is 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI).[2][3]
The introduction of stable isotopes, such as deuterium (D or ²H), into pharmaceutical compounds has become a valuable strategy in drug discovery and development. The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[4] This can have profound implications for a drug's metabolic stability, potentially leading to an improved pharmacokinetic profile.[4] Furthermore, deuterated compounds are indispensable as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accurate quantification of the drug and its metabolites in biological matrices.[5][6]
This guide focuses specifically on 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde, a deuterated analog of BCFI, and its integral role in the synthesis of deuterated Losartan. The "d3" designation indicates the presence of three deuterium atoms on the butyl group, a strategic modification with significant implications.
Synthesis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde: A Technical Protocol
The synthesis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is not explicitly detailed in publicly available literature. However, a robust synthesis can be devised by adapting established methods for the non-deuterated analog, primarily through the Vilsmeier-Haack reaction, and incorporating a deuterated starting material.
Conceptual Synthetic Pathway
The most logical approach involves the use of a deuterated precursor for the butyl group. A plausible route starts with the synthesis of deuterated valeronitrile (pentanenitrile-d3), which is then used to form the corresponding imidate, a key precursor for the imidazole ring.
Caption: Proposed synthetic pathway for 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
Detailed Experimental Protocol (Adapted)
This protocol is a scientifically informed adaptation based on the synthesis of the non-deuterated compound.[7][8]
Step 1: Synthesis of Valeronitrile-d3
A deuterated butyl halide (e.g., 1-bromobutane-1,1,2-d3) would be reacted with sodium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO) to yield valeronitrile-d3 via a nucleophilic substitution reaction.[9]
| Reagent/Solvent | Molar Ratio | Notes |
| 1-Bromobutane-d3 | 1.0 | Position of deuterium atoms is critical. |
| Sodium Cyanide | 1.1 | Ensure anhydrous conditions. |
| DMSO | - | Solvent |
Step 2: Vilsmeier-Haack Reaction for 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic compounds.[10][11][12]
-
Preparation of the Imidazole Precursor: Valeronitrile-d3 is reacted with an amino acid derivative, such as glycine methyl ester, in the presence of a base to form the corresponding 2-(butyl-d3)-imidazolin-5-one.
-
Vilsmeier-Haack Formylation:
-
The 2-(butyl-d3)-imidazolin-5-one is dissolved in an appropriate solvent, such as toluene.
-
Phosphorus oxychloride (POCl₃) is added, followed by the dropwise addition of N,N-dimethylformamide (DMF) at a controlled temperature (typically 100-105°C).[7]
-
The reaction mixture is heated for several hours.
-
Upon completion, the reaction is quenched by carefully adding it to ice water.
-
The pH is adjusted to be slightly acidic (pH 1-2) to facilitate extraction.[7]
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is then purified, typically by crystallization, to yield 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
-
| Reagent/Solvent | Molar Ratio (to Imidazole Precursor) | Notes |
| 2-(Butyl-d3)-imidazolin-5-one | 1.0 | Key deuterated intermediate. |
| Phosphorus Oxychloride (POCl₃) | 2.0 - 2.5 | Vilsmeier reagent component.[7] |
| N,N-Dimethylformamide (DMF) | 2.0 - 2.5 | Vilsmeier reagent component.[7] |
| Toluene | - | Solvent |
Role in Losartan Synthesis: A Convergent Approach
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde serves as a crucial intermediate in a convergent synthesis strategy for Losartan.[13] This approach involves the synthesis of two key fragments that are later coupled together.
Caption: Key steps in the synthesis of Losartan-d3 from the deuterated intermediate.
Step-by-Step Methodology
-
Alkylation: 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is alkylated with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (often referred to as Bromo-OTBN).[13] This reaction typically occurs in the presence of a base, such as potassium carbonate, in a solvent like DMF.[13]
-
Reduction of the Aldehyde: The aldehyde group of the resulting intermediate is then selectively reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH₄).[2] This step is crucial as the final Losartan molecule contains a hydroxymethyl group at this position.
-
Tetrazole Formation: The cyano group on the biphenyl moiety is converted to a tetrazole ring. This is a critical step for the pharmacological activity of Losartan. The reaction is typically carried out using an azide source, such as sodium azide, often in the presence of a Lewis acid or an amine salt like triethylamine hydrochloride.[13]
Applications of Deuterated Losartan in Research and Development
The synthesis of deuterated Losartan, facilitated by the use of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde, serves two primary purposes in pharmaceutical science:
Pharmacokinetic and Metabolic Studies
The deuterium atoms on the butyl group can influence the rate of metabolic processes. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for bond cleavage.[4] If the oxidation of the butyl group is a rate-limiting step in the metabolism of Losartan, the presence of deuterium can slow down this process. This "deuterium kinetic isotope effect" can lead to:
-
Increased Half-life: A slower rate of metabolism can prolong the drug's presence in the body.
-
Altered Metabolite Profile: The formation of certain metabolites may be reduced, potentially leading to a different safety and efficacy profile.
Researchers can use deuterated Losartan to study its metabolic pathways and to investigate the impact of metabolic changes on its therapeutic effects.[3]
Internal Standard for Bioanalytical Methods
In quantitative bioanalysis, especially using LC-MS, an internal standard is essential for accurate and precise measurements of drug concentrations in biological samples like plasma or urine.[5] A deuterated version of the analyte is the ideal internal standard because:
-
Similar Chemical and Physical Properties: It co-elutes with the non-deuterated drug during chromatography.
-
Distinct Mass: It is easily distinguished by the mass spectrometer due to its higher mass.
By adding a known amount of deuterated Losartan to a biological sample before analysis, any variations in sample preparation or instrument response can be normalized, leading to highly reliable data.[6][14]
Conclusion: A Strategically Important Intermediate
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a specialized yet crucial intermediate in the synthesis of deuterated Losartan. Its strategic importance lies in the introduction of deuterium at a specific position, which enables detailed pharmacokinetic studies and serves as an invaluable tool for accurate bioanalytical quantification. The synthesis of this deuterated intermediate, while not commonly documented, can be reliably achieved by adapting established synthetic routes for its non-deuterated counterpart. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of such deuterated compounds is essential for advancing pharmaceutical science and developing safer, more effective medicines.
References
-
An Improved Process For The Preparation Of 2 Butyl 4 Chloro 1 [[(2'(1 - Quick Company. (n.d.). Retrieved February 20, 2026, from [Link])
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2025, September 24). RSC Advances. [Link]
-
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde - Chemical Synthesis Database. (2025, May 20). Retrieved February 20, 2026, from [Link]
- US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 ... - Google Patents. (n.d.).
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). RSC Publishing. [Link]
- CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents. (n.d.).
-
(A) Metabolic pathway of losartan and (B) kinetic data on the formation... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
- JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5 ... - Google Patents. (n.d.).
-
Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method. (2014, November 30). PMC. [Link]
-
Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans. - ClinPGx. (n.d.). Retrieved February 20, 2026, from [Link]
-
Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2011, December 21). PubMed. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved February 20, 2026, from [Link]
-
Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method. (2014, November 30). MDPI. [Link]
-
Stabilizing pharmaceuticals with deuterium. (2021, December 28). Advanced Science News. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Retrieved February 20, 2026, from [Link]
-
Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018, November 14). PMC. [Link]
-
Synthesis of Deuterated Materials. (n.d.). ORNL. [Link]
-
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl) - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017, January 1). PubMed. [Link]
-
Losartan. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved February 20, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.[Link]
- WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents. (n.d.).
- Preparation methods of methyl-D3-amine and salts thereof - Google Patents. (n.d.).
-
PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF - European Patent Office - EP 2548859 B1 - Googleapis.com. (2011, September 22). Retrieved February 20, 2026, from [Link]
-
(PDF) Pharmacokinetic Estimation of Losartan, Losartan Carboxylic Acid and Hydrochlorothiazide in Human Plasma by LC/MS/MS Validated Method. (2025, August 7). ResearchGate. [Link]
- EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents. (n.d.).
-
Research Article Effects of Xuesaitong on the Pharmacokinetics of Losartan: An In Vivo UPLC-MS/MS Study. (2019, July 24). Semantic Scholar. [Link]
-
synthesis of propyl and butyl amine^.^ We recently re- - Lehigh University. (n.d.). Retrieved February 20, 2026, from [Link]
-
(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl} - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl] - Oakwood Chemical. (n.d.). Retrieved February 20, 2026, from [Link]
-
-
wo2017045648 - preparation method for deuterated compound - WIPO Patentscope. (2017, March 23). Retrieved February 20, 2026, from [Link]
-
- CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile - Google Patents. (n.d.).
-
Valeronitrile : Cyanobutane synthesis - YouTube. (2024, January 28). Retrieved February 20, 2026, from [Link]
-
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.). ResearchGate. [Link]-methyl-1H-imidazole-5-carboxylates_with_Benzyl_Halides)
Sources
- 1. scispace.com [scispace.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 8. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. youtube.com [youtube.com]
- 13. An Improved Process For The Preparation Of 2 Butyl 4 Chloro 1 [[(2'(1 [quickcompany.in]
- 14. resolvemass.ca [resolvemass.ca]
Using 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde as an internal standard
Executive Summary
This Application Note details the protocol for using 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (d3-BCFI) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (BCFI).
BCFI is a critical intermediate and a regulated impurity (USP Related Compound A; EP Impurity D) in the synthesis of Losartan Potassium and other "sartan" antihypertensives. Under ICH M7 and ICH Q3A/B guidelines, rigorous monitoring of such intermediates is mandatory to ensure drug substance purity and safety.[1]
Key Technical Insight: The use of the d3-labeled analogue is essential to correct for significant matrix effects (ion suppression/enhancement) observed during LC-MS/MS analysis of sartan drug substances, ensuring high accuracy where external calibration fails.
Chemical Profile & Specifications
The internal standard is chemically identical to the target analyte, differing only by the isotopic mass shift (+3 Da) on the butyl chain. This ensures identical chromatographic retention while allowing mass spectral differentiation.
| Feature | Target Analyte (BCFI) | Internal Standard (d3-BCFI) |
| IUPAC Name | 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | 2-(Butyl-d3)-4-chloro-1H-imidazole-5-carbaldehyde |
| Role | Losartan Impurity D / Intermediate | Stable Isotope Internal Standard |
| CAS Number | 83857-96-9 | 1189927-81-8 (varies by salt/label) |
| Formula | C₈H₁₁ClN₂O | C₈H₈D₃ClN₂O |
| Mol.[2][3][4] Weight | 186.64 g/mol | ~189.66 g/mol |
| Monoisotopic Mass | 186.06 Da | 189.08 Da |
| Solubility | DMSO, Methanol, Ethyl Acetate | DMSO, Methanol |
Analytical Strategy: Isotope Dilution Mass Spectrometry (IDMS)
The Challenge: Matrix Effects in ESI
In Electrospray Ionization (ESI), the high concentration of the Active Pharmaceutical Ingredient (API, e.g., Losartan) often competes for charge in the source, causing ion suppression of trace impurities. An external calibration curve cannot account for this variable suppression, leading to underestimation of the impurity.
The Solution: Co-eluting Compensation
The d3-BCFI internal standard elutes at the exact same retention time as the BCFI impurity. Therefore, it experiences the exact same degree of ion suppression. By calculating the Area Ratio (Analyte/IS), the suppression factor cancels out mathematically.
Figure 1: Mechanism of Isotope Dilution. The IS and Analyte travel together, suffering identical matrix effects, allowing the ratio to remain constant.
Detailed Experimental Protocol
Reagents & Standards
-
Stock Solution A (Analyte): Dissolve BCFI reference standard in Methanol (1.0 mg/mL).
-
Stock Solution B (IS): Dissolve d3-BCFI in Methanol (1.0 mg/mL).
-
Working IS Solution: Dilute Stock B to 1 µg/mL in 50:50 Water:Acetonitrile.
Sample Preparation (Drug Substance)
-
Weighing: Accurately weigh 50 mg of Losartan Potassium drug substance.
-
Dissolution: Transfer to a 10 mL volumetric flask.
-
Spiking: Add 50 µL of Working IS Solution (d3-BCFI) directly to the flask.
-
Dilution: Dilute to volume with Water:Acetonitrile (50:50).
-
Sonication: Sonicate for 10 minutes to ensure complete API dissolution.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm | Standard reversed-phase retention for polar aromatics. |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for |
| Mobile Phase B | Acetonitrile | Strong organic modifier for elution. |
| Gradient | 5% B (0-1 min) -> 95% B (6 min) -> 5% B (6.1 min) | Gradient focuses the impurity and washes out the API. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
| Ionization | ESI Positive Mode ( | Imidazole nitrogen is easily protonated. |
MRM Transition Optimization (Critical)
To ensure specificity, you must select Multiple Reaction Monitoring (MRM) transitions.
-
Precursor Ions:
-
BCFI:
187.1 ( ) -
d3-BCFI:
190.1 ( )
-
-
Product Ions (Fragment Selection):
-
Expert Note: You must select a fragment that retains the butyl chain . If the fragmentation cleaves the butyl group, the d3-label is lost, and the IS becomes indistinguishable from the analyte background or common fragments.
-
Recommended Transition: Loss of CO (-28 Da) or loss of Water (-18 Da).
-
Avoid: Loss of Propyl/Butyl radical.
-
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) |
| BCFI (Analyte) | 187.1 | 159.1 (Loss of CO) | 15 | 100 |
| d3-BCFI (IS) | 190.1 | 162.1 (Loss of CO) | 15 | 100 |
Validation Criteria (ICH Q2(R1))
To ensure the method is reliable for regulatory submission, the following parameters must be validated:
-
Specificity: Inject a blank matrix (Losartan without impurity) + IS. Ensure no interference at the Analyte transition (187.1 -> 159.1).
-
Cross-Talk Check: Inject high concentration Analyte (without IS) and monitor the IS channel. Signal should be <0.5% of IS response to ensure no isotopic overlap.
-
-
Linearity: Prepare calibration standards (10 ng/mL to 1000 ng/mL) spiked with constant IS concentration.
-
Acceptance:
.
-
-
Accuracy (Recovery): Spike BCFI into Losartan API at 50%, 100%, and 150% of the specification limit.
-
Acceptance: 85-115% recovery.
-
-
Precision: 6 replicate injections of the 100% level.
-
Acceptance: RSD < 5%.
-
Context: Synthesis & Impurity Origin
Understanding where BCFI originates helps in process control. It is the immediate precursor to the alkylation step in Losartan synthesis.
Figure 2: Origin of BCFI in the Losartan manufacturing process. Residual unreacted BCFI carries over into the final API.
Troubleshooting & Expert Tips
-
Deuterium Scrambling: In highly acidic mobile phases left for long periods, deuterium on the alkyl chain is generally stable. However, avoid storing the d3-IS in aqueous acid for >24 hours. Prepare fresh daily.
-
Isotopic Purity: Ensure the d3-IS has a "d0" contribution of <0.5%. If the IS contains significant d0 (unlabeled) material, it will contribute to the analyte signal, causing a positive bias (overestimation) of the impurity.
-
Carryover: Imidazoles can stick to stainless steel. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5]
-
USP Monograph: Losartan Potassium. United States Pharmacopeia. (Related Compound A).[3][6]
-
European Pharmacopoeia (Ph. Eur.). Losartan Potassium: Impurity D.[2][4][7][8]
- Vogel, M., et al. (2019). "Trace analysis of mutagenic impurities in sartans by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for sartan impurity analysis).
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.usp.org [store.usp.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theclinivex.com [theclinivex.com]
- 7. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde [lgcstandards.com]
- 8. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, TRC 25 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
Preparation of stock solutions for 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
Application Note: Preparation of Stock Solutions for 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
Abstract
This technical guide outlines the standardized protocol for the preparation, handling, and storage of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (hereafter referred to as BCI-d3 ). This compound serves as a critical Stable Isotope Labeled (SIL) Internal Standard for the quantification of Losartan and its impurities (specifically Losartan Impurity D/Related Compound A) in biological matrices. Due to the presence of a reactive aldehyde group and an amphoteric imidazole ring, this protocol prioritizes solvent selection to prevent hemiacetal formation and oxidative degradation, ensuring the integrity of the isotopic label and the chemical structure.
Compound Profile & Physicochemical Considerations
Before initiating preparation, the analyst must understand the specific reactivities of the molecule to prevent "silent" degradation where the concentration drops without visible precipitation.
| Property | Description | Critical Implication for Stock Prep |
| Chemical Nature | Imidazole-based Aldehyde | Amphoteric: Soluble in acidic/basic media, but pH extremes may catalyze deuterium exchange or degradation. |
| Reactivity | Electrophilic Aldehyde ( | Oxidation Risk: Readily oxidizes to the carboxylic acid (Losartan Impurity E) if exposed to air. Acetal Formation: Reacts with primary alcohols (Methanol/Ethanol) to form hemiacetals/acetals upon long-term storage. |
| Isotope Label | Deuterium ( | Cost & Precision: High value. Requires gravimetric preparation to minimize waste. C-D bonds are stable, but avoid extreme pH/temperature. |
| Tautomerism | 1,4 vs. 1,5 isomerism | The hydrogen on the imidazole nitrogen is mobile. The compound exists as an equilibrium mixture of 4-chloro and 5-chloro tautomers. Do not interpret split peaks in NMR/HPLC as impurities without verification. |
| Solubility | Low in water; High in DMSO, DMF, MeOH | DMSO is the preferred solvent for Primary Stocks due to high solubility and lack of nucleophilic hydroxyl groups that attack aldehydes. |
Strategic Solvent Selection
The choice of solvent is the single most critical factor in the stability of BCI-d3.
-
Primary Stock (Storage): Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: DMSO is aprotic and does not react with the aldehyde group. It has low volatility, preventing concentration changes during storage.
-
Avoid: Methanol/Ethanol for long-term storage of high-concentration stocks, as they promote hemiacetal formation, shifting the retention time and mass spectrum.
-
-
Working Standard (Daily Use): Methanol or Acetonitrile/Water (50:50).
-
Why: DMSO is highly viscous and difficult to inject directly into LC-MS systems (causes peak broadening). Diluting into Methanol/Water ensures compatibility with Reverse Phase Chromatography (RPC).
-
Diagrammatic Workflow
The following flowchart visualizes the critical path for preparing the stock solution, highlighting the "Gold Standard" gravimetric approach.
Caption: Workflow for the preparation of BCI-d3 stock solutions, emphasizing the transition from DMSO storage to Methanol/Water working solutions.
Detailed Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock. Method: Gravimetric (Weight-to-Volume).
Materials:
-
BCI-d3 Reference Standard (Solid).
-
Solvent: Anhydrous DMSO (≥99.9%, HPLC Grade).
-
Container: 2 mL Amber Glass Vial (Silanized preferred to minimize adsorption).
-
Equipment: Analytical Microbalance (readability 0.001 mg or 0.01 mg).
Procedure:
-
Equilibration: Allow the vial of BCI-d3 to reach room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing:
-
Place the empty, clean amber vial on the balance and tare.
-
Using a clean spatula, transfer approximately 2.0 mg of BCI-d3 into the vial.
-
Record the exact mass (
) to the nearest 0.001 mg. -
Example:
.
-
-
Calculation:
-
Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL, correcting for purity.
-
Where:
is the decimal fraction (e.g., 0.985 for 98.5%).
-
-
Dissolution:
-
Add the calculated volume of DMSO using a calibrated micropipette.
-
Cap tightly (PTFE-lined cap).
-
Vortex for 30 seconds. If particles persist, sonicate for maximum 2 minutes. Caution: Prolonged sonication generates heat which degrades aldehydes.
-
-
Storage: Label as "Primary Stock - BCI-d3 - [Date] - [Conc]" and store at -20°C or -80°C .
Protocol B: Preparation of Working Standard (10 µg/mL)
Objective: Create a dilute solution for LC-MS tuning or spiking. Method: Volumetric Dilution.
Materials:
-
Primary Stock (from Protocol A).
-
Diluent: 50:50 Methanol:Water (v/v) or 50:50 Acetonitrile:Water (v/v). Note: Do not use 100% water as solubility may be compromised.
Procedure:
-
Thawing: Thaw the Primary Stock at room temperature. Vortex briefly to ensure homogeneity (DMSO freezes at 19°C and may stratify).
-
Dilution:
-
Transfer 100 µL of Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask (Class A).
-
Dilute to volume with the Diluent.
-
Invert 10 times to mix.
-
-
Stability Note: This working solution is stable for 24 hours at 4°C. Discard after use. The aldehyde is more reactive in this methanolic/aqueous environment.
Quality Control (QC) & Validation
Because BCI-d3 is an internal standard, its concentration accuracy directly dictates the accuracy of your analyte quantification.
-
UV-Vis Verification:
-
The imidazole ring conjugated with the aldehyde provides a distinct UV absorbance.
-
Scan range: 200–400 nm.
-
Look for
typically around 280–300 nm (solvent dependent). -
Acceptance: The spectrum should match the Certificate of Analysis (CoA).
-
-
LC-MS Purity Check:
-
Inject the Working Standard (1 µg/mL) onto the LC-MS.
-
Monitor:
-
[M+H]+ Peak: Ensure the parent ion corresponds to the deuterated mass (approx. 189/190 m/z depending on Cl isotope pattern and d3 labeling).
-
d0 Contribution: Check for the presence of the non-deuterated form (BCI-d0). The contribution should be <0.5% to prevent interference with the analyte.
-
Hemiacetal Formation: If a second peak appears with Mass + 32 (if MeOH used), this indicates acetal formation. Action: Remake stock using fresh DMSO.
-
-
Safety & Handling (MSDS Highlights)
-
Hazards: BCI-d3 is a potent chemical intermediate. Treat as an irritant and potential sensitizer.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle all solid weighing and DMSO transfers inside a chemical fume hood.
-
Waste: Dispose of DMSO solutions in halogenated organic waste streams (due to the Chloro- group).
References
-
Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[1] Journal of Biomolecular Screening, 2003. Available at: [Link]
Sources
HPLC retention time of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and bioanalysis, the precise quantification of drug candidates and their metabolites is paramount. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde is a key intermediate in the synthesis of various pharmaceuticals, including angiotensin II receptor blockers.[1] Its deuterated analog, 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde, serves as an ideal internal standard for quantitative assays, most commonly employing High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it ensures the highest degree of accuracy and precision by correcting for variability during sample preparation and analysis.[2][3][4][5][6]
This application note provides a comprehensive protocol for the HPLC analysis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde. As this compound is designed to be an internal standard, its primary analytical purpose is to co-elute with its non-deuterated counterpart.[2] Therefore, this guide will focus on establishing robust chromatographic conditions for the separation and detection of both the deuterated standard and the parent compound. We will delve into the rationale behind the selection of chromatographic parameters and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
Compound Information
A clear understanding of the analyte and its internal standard is fundamental. The key properties are summarized below.
| Parameter | 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (Analyte) | 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (Internal Standard) |
| CAS Number | 83857-96-9[7][8][9] | 1189927-81-8[10] |
| Molecular Formula | C8H11ClN2O[8][9][11] | C8H8D3ClN2O[10] |
| Molecular Weight | 186.64 g/mol [8][9][11] | 189.66 g/mol [10] |
| Chemical Structure | ||
| [12] | (Structure is identical to the analyte, with three deuterium atoms on the butyl chain) |
The Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach lies in the principle of isotope dilution. A known concentration of the deuterated internal standard is added to every sample, including calibration standards and unknown samples, at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer, and potential degradation.[2][6] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately quantify the analyte, as this ratio remains constant regardless of sample-specific variations.
Figure 1: General workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: HPLC-MS/MS Method
This protocol provides a robust starting point for the analysis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde using its deuterated internal standard. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Materials
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
HPLC Column: A C18 reversed-phase column is recommended as a starting point. A common choice would be a column with dimensions of 2.1 mm x 50 mm and a particle size of 1.8 µm.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Standards: Analytical grade 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde and 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
Chromatographic Conditions
The following conditions are based on established methods for other imidazole-based compounds and are designed for MS compatibility.[13][14][15][16][17]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like imidazoles. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common MS-friendly modifier that aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase HPLC, providing good elution strength. |
| Gradient Elution | 0-0.5 min: 10% B0.5-3.0 min: 10% to 90% B3.0-3.5 min: 90% B3.5-3.6 min: 90% to 10% B3.6-5.0 min: 10% B | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column between injections. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is typical for sensitive LC-MS/MS analysis. |
| Autosampler Temp. | 10 °C | To maintain the stability of prepared samples. |
Mass Spectrometry Conditions
The following are suggested starting parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The exact precursor and product ions will need to be determined by infusing a standard solution of each compound.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations. |
| MRM Transitions | Analyte: 187.1 -> (To be determined)Internal Standard: 190.1 -> (To be determined) |
Note on MRM Transitions: The precursor ion will be the [M+H]+ adduct. The product ions must be determined experimentally by performing a product ion scan on the precursor ions.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in methanol to create individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal (e.g., 50 ng/mL).
-
Sample Preparation (e.g., for Plasma):
-
To 50 µL of plasma sample, add 20 µL of the internal standard spiking solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Expected Results and Discussion
The primary expectation is that 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde will co-elute with its non-deuterated analog.[2] A slight shift in retention time due to the deuterium isotope effect is possible but is generally negligible in liquid chromatography. The retention time will be dependent on the exact conditions used but is expected to be in the range of 2-4 minutes with the proposed gradient.
The chromatogram will show two overlapping peaks when monitored by total ion count, but these will be resolved into two distinct peaks when monitoring the specific MRM transitions for the analyte and the internal standard.
Figure 2: A simplified experimental workflow diagram.
Method Validation
Any quantitative method developed should be validated according to international guidelines (e.g., FDA or EMA).[5][15][16] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from matrix components at the retention time of the analyte and internal standard.
-
Linearity: Demonstrating a linear relationship between the peak area ratio and concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true values and the degree of scatter in the data, respectively.
-
Matrix Effect: Evaluating the impact of co-eluting matrix components on the ionization of the analyte and internal standard.[3]
-
Stability: Assessing the stability of the analyte in the biological matrix and in prepared samples under various storage conditions.
Conclusion
This application note provides a detailed protocol and the underlying scientific principles for the HPLC-MS/MS analysis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde as an internal standard for its non-deuterated analog. The key to a successful assay is the co-elution of the analyte and the internal standard, which allows for the correction of analytical variability. The provided chromatographic conditions serve as a robust starting point for method development and validation. By adhering to these guidelines, researchers can develop a highly accurate, precise, and reliable quantitative method suitable for pharmaceutical research and development.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Poboży, E., & Kaza, M. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 10-18. Retrieved from [Link]
-
Advent Chembio. (n.d.). 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]
-
De Vooght-Johnson, R. (2019, December 25). Imidazole quantification by LC determination. Wiley Analytical Science. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]
-
Attia, K. A. M., El-Zeiny, M. B., & El-Sherif, Z. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 103(5), 1294-1301. Retrieved from [Link]
-
Attia, K. A. M., El-Zeiny, M. B., & El-Sherif, Z. A. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 103(5), 1294-1301. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde. Retrieved from [Link]
-
Wang, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3183. Retrieved from [Link]
-
Asif, M. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15(41), 26354-26372. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. 2-Butyl-4-Chloro-1H-Imidazole for Chemical Research | Advent [adventchembio.com]
- 9. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde | CAS 83857-96-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. GSRS [precision.fda.gov]
- 12. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Handling and weighing protocols for hygroscopic deuterated aldehydes
Application Note: Precision Handling and Weighing Protocols for Hygroscopic Deuterated Aldehydes
Executive Summary
Deuterated aldehydes (e.g., Acetaldehyde-d
The Scientific Challenge: Why "Good Enough" Fails
The Mechanism of Isotopic Degradation
Water is not merely a physical contaminant in this context; it is a chemical antagonist. In aldehydes with
-
The Pathway: In the presence of trace moisture (and catalyzed by trace acid/base impurities), the aldehyde enters equilibrium with its enol form.
-
The Exchange: When the enol reverts to the keto form, it can abstract a proton (
) from the water contaminant rather than the original deuteron ( ). -
The Result: A rapid decrease in isotopic enrichment (e.g., -CD
becomes -CD H), rendering the material useless for quantitative NMR (qNMR) or metabolic studies.
Material Properties of Common Targets
The following table summarizes the physical constraints of common deuterated aldehydes.
| Compound | Deuteration | Boiling Point | Hazards | Specific Instability |
| Acetaldehyde-d | >99 atom % D | 21°C | Flammable, Volatile | Extremely volatile; boils at room temp.[1] Polymerizes to paraldehyde-d |
| Formaldehyde-d | ~20% (aq) or Solid | -19°C (gas) | Carcinogen, Toxic | Usually handled as D |
| Benzaldehyde-d | >99 atom % D | 179°C | Irritant | Rapidly oxidizes to Benzoic acid-d |
| Propionaldehyde-d | >98 atom % D | 48°C | Flammable | High risk of |
Decision Matrix: Selecting the Protocol
Use the following logic flow to determine the appropriate handling method for your specific reagent.
Figure 1: Decision matrix for selecting handling protocols based on physical state and volatility.
Detailed Protocols
PROTOCOL A: The Glovebox (Gold Standard)
Best for: Solids, open weighing, and long-term storage preparation.
-
Atmosphere: Argon or Nitrogen (< 0.5 ppm O
/H O). Argon is preferred for open vessels as it is heavier than air and blankets the sample. -
Preparation: Pre-dry all spatulas, vials, and weigh boats in a vacuum oven (60°C) before passing them into the antechamber.
-
Weighing: Use an anti-static gun on the balance draft shield. Electrostatic charge is a major source of error in dry box environments.
-
Sealing: Once aliquoted, seal vials with Parafilm inside the box before bringing them out.
PROTOCOL B: Benchtop Inert Transfer (Schlenk/Syringe)
Best for: Non-volatile liquids (Benzaldehyde-d
Prerequisites:
-
Schlenk line with dry Nitrogen/Argon.
-
Oven-dried glassware (120°C for >4 hours).
-
Gas-tight syringes (Hamilton type) with PTFE-tipped plungers.
The "Difference Weighing" Technique (Mandatory for Hygroscopic Liquids): Do NOT tare a volumetric flask and try to add liquid to it. The vapor pressure and moisture absorption during the transfer will cause balance drift.
-
Prepare the Source: Ensure the reagent bottle is sealed with a Sure/Seal™ or high-quality septum. Purge the headspace with inert gas.
-
Prepare the Syringe: Flush the syringe 3 times with dry nitrogen.
-
Weighing Step 1: Draw the estimated volume of deuterated aldehyde into the syringe. Cap the needle with a rubber septum or stopcock. Weigh the full syringe on an analytical balance. Record Mass (
). -
Dispense: Insert needle into the destination flask (which is under inert gas). Dispense the liquid.
-
Weighing Step 2: Withdraw the needle. Recap immediately. Weigh the empty syringe. Record Mass (
). -
Calculation: Mass Transferred =
.
PROTOCOL C: Volatile Handling (Acetaldehyde-d )
Critical: Acetaldehyde-d
-
Thermal Control: Pre-cool the reagent bottle, the receiving vial, and the syringe itself to 4°C (refrigerator) or 0°C (ice bath) prior to handling.
-
Positive Pressure: Do not pull a vacuum on the destination vial. It will boil the aldehyde. Instead, flush the destination vial with Argon, then vent it via a bleed needle during injection.
-
Speed: Execute the "Difference Weighing" (Protocol B) rapidly to prevent thermal expansion of the liquid ejecting the plunger.
Visualizing the Workflow
The following diagram illustrates the critical "Difference Weighing" methodology required to eliminate moisture contact during quantification.
Figure 2: The "Difference Weighing" workflow to ensure precise mass measurement without atmospheric exposure.
Storage and Stability
-
Vessel: Amber glass vials with PTFE-lined caps.
-
Temperature:
-
Acetaldehyde-d
: -20°C (Freezer). -
Benzaldehyde-d
: 4°C (Fridge) to reduces oxidation rates.
-
-
Desiccants:
-
WARNING: Do NOT use basic molecular sieves (e.g., untreated 4Å) directly in the liquid. The basicity can catalyze aldol condensation of the aldehyde.
-
Recommendation: Use neutral molecular sieves or store the sealed vial inside a secondary jar containing desiccant packets (Drierite™).
-
Quality Control (Self-Validation)
Before committing the reagent to a complex synthesis, validate its purity:
-
1H-NMR (Proton NMR): Run a quick scan in dry CDCl
.-
Pass: Distinct aldehyde peak (9-10 ppm) is absent (if fully deuterated) or shows expected multiplicity.
-
Fail: Appearance of broad singlet at ~4-5 ppm (Water/OH) or carboxylic acid peak (~11 ppm).
-
-
Visual Check:
-
Benzaldehyde-d
: Should be clear oil. White crystals indicate oxidation to benzoic acid. -
Acetaldehyde-d
: Should be clear.[2] Cloudiness suggests polymerization.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Solvent Selection for Reactions of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde: A Mechanistic and Practical Approach
An Application Guide for Researchers and Drug Development Professionals
Abstract
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a stable isotope-labeled building block of significant interest in pharmaceutical development and mechanistic studies. Its non-deuterated analog is a key intermediate in the synthesis of major therapeutics, including the angiotensin II receptor antagonist, Losartan.[1][2] The strategic incorporation of three deuterium atoms on the butyl group provides a powerful tool for researchers to trace metabolic pathways, elucidate reaction mechanisms through the kinetic isotope effect (KIE), and serve as an internal standard for quantitative mass spectrometry.[3][4] The success of synthetic transformations involving this molecule is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed analysis of solvent effects on the principal reactions of this imidazole derivative, offering both mechanistic explanations and field-proven protocols to aid researchers in optimizing their synthetic strategies.
Introduction: The Strategic Importance of the Reagent and Solvent
The 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous antihypertensive drugs.[5][6] The deuterated version, while not altering the fundamental reactivity, offers a subtle but profound modification for advanced analytical studies.[3] The choice of solvent is arguably one of the most critical parameters in its synthetic manipulation. A solvent is not merely a medium for dissolution; it actively influences reaction outcomes by:
-
Modulating Reactant and Reagent Solubility: Ensuring all components are in the solution phase for optimal interaction.
-
Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates, often accelerating reactions.[7][8]
-
Influencing Reaction Pathways and Selectivity: The nature of the solvent can dictate the regioselectivity of a reaction, such as N-alkylation.[9]
-
Dictating Practical Parameters: The boiling point determines the accessible temperature range, while miscibility and volatility affect workup and purification.
This document provides a systematic framework for solvent selection across the most common reaction classes for this valuable intermediate.
Physicochemical Properties & General Solubility
The molecule possesses both polar functional groups (imidazole ring, aldehyde) and a nonpolar alkyl chain, granting it solubility in a range of organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈D₃ClN₂O | N/A (Calculated) |
| Molecular Weight | 189.66 g/mol | N/A (Calculated) |
| Appearance | Light Yellow to Brown Crystalline Powder | [10][11] |
| Melting Point | 96 - 103 °C | [11][12] |
| Known Solvents | DMF, DMSO, Ethanol, Methanol | [1] |
The Impact of Deuterium Labeling on Solvent Choice
The three deuterium atoms are located on the butyl group, a site remote from the primary reactive centers (the imidazole nitrogens, the aldehyde, and the C-Cl bond). As such, the d3-label is not expected to fundamentally alter the optimal solvent class for a given reaction. Its primary influence is on the reaction rate, a phenomenon known as the Secondary Kinetic Isotope Effect (KIE) .[13][14] This effect arises from changes in the vibrational frequencies of C-D bonds compared to C-H bonds but is typically small and does not change the underlying mechanism or the solvent's role in stabilizing it. Therefore, the principles outlined in this guide for the non-deuterated analog are directly applicable.
A Logic-Based Framework for Solvent Selection
The selection of a solvent should be a deliberate, mechanism-driven choice. The following diagram illustrates the core decision-making logic.
Caption: A logical workflow for selecting an optimal reaction solvent.
Solvent Protocols for Key Reaction Classes
This section details solvent recommendations and protocols for the most common transformations of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
N-Alkylation of the Imidazole Ring
N-alkylation is a foundational step for modifying the molecule's properties.[15] This is a classic Sₙ2 reaction where the deprotonated imidazole anion acts as a nucleophile. The reaction proceeds through a charged transition state, which is stabilized by polar solvents. Polar aprotic solvents are strongly recommended to avoid protonating the anionic nucleophile.
Causality Behind Solvent Choice:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants, which effectively stabilize the charged imidazolide anion and the Sₙ2 transition state, accelerating the reaction.[16] They do not possess acidic protons that could quench the nucleophile.
-
Less Polar Aprotic Solvents (THF): Can also be effective, particularly with strong, non-nucleophilic bases like NaH.
-
Solvent-Controlled Regioselectivity: In some heterocyclic systems, the choice between THF and DMSO can invert the site of alkylation (N1 vs. N3).[9] This is attributed to the nature of the ion pair between the imidazolide anion and the counter-ion (e.g., K⁺, Na⁺). In less polar THF, a "tight ion pair" may sterically direct the alkylating agent to one nitrogen, while in highly polar DMSO, a "solvent-separated ion pair" allows for reaction based on the intrinsic electronic properties of the two ring nitrogens.[9]
Recommended Solvents for N-Alkylation:
| Solvent | Class | Boiling Point (°C) | Key Advantages & Considerations |
| DMF | Polar Aprotic | 153 | Excellent dissolving power. High boiling point allows for heating. Used in published procedures.[5] |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, easier to remove. Good for reactions at moderate temperatures. |
| THF | Aprotic | 66 | Lower polarity. Often used with strong bases like NaH. May influence regioselectivity.[9][17] |
| DMSO | Polar Aprotic | 189 | Very high polarity and boiling point. Can reverse regioselectivity compared to THF.[9] |
Protocol 3.1: N-Alkylation with an Alkyl Halide
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to a concentration of 0.1-0.5 M. Stir until fully dissolved.
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat (e.g., to 60-80 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Nucleophilic Addition to the Aldehyde
The aldehyde group is an electrophilic site susceptible to attack by various nucleophiles, including hydrides (for reduction) and organometallics.
Causality Behind Solvent Choice:
-
Reductions (e.g., with NaBH₄): Polar protic solvents like methanol or ethanol are ideal. They readily dissolve the borohydride reagent and the substrate. The solvent's hydroxyl group also plays a role in the mechanism, protonating the intermediate alkoxide.
-
Organometallic Additions (e.g., Grignard, Organolithium): These reactions require aprotic solvents. Protic solvents will instantly quench the highly basic organometallic reagent. THF or diethyl ether are standard choices as they are non-reactive and effectively solvate the organometallic species.
-
Side Reaction in Protic Solvents: Be aware that in alcoholic solvents, the aldehyde can exist in equilibrium with its hemiacetal form.[18] For most reductions, this is not problematic, but it can affect other transformations.
Recommended Solvents for Nucleophilic Addition:
| Reaction Type | Solvent | Class | Key Advantages & Considerations |
| Reduction (NaBH₄) | Methanol, Ethanol | Polar Protic | Excellent solubility for reagents. Participates in the workup/mechanism. Low cost. |
| Grignard Addition | THF, Diethyl Ether | Aprotic | Essential to avoid quenching the nucleophile. Solvates the magnesium species. |
Protocol 3.2: Reduction of the Aldehyde to an Alcohol
-
Setup: Dissolve 2-butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling any gas evolution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or acetone at 0 °C. Add saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting alcohol can be purified by chromatography if necessary.
Palladium-Catalyzed Cross-Coupling at the C-Cl Bond
The C-Cl bond provides a handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, or Buchwald-Hartwig amination.
Caption: The Suzuki cycle and the multifaceted role of the solvent.
Causality Behind Solvent Choice: The Suzuki-Miyaura reaction is remarkably tolerant of a wide range of solvents, and often a mixture including water is beneficial.[19][20]
-
Ethereal Solvents (1,4-Dioxane, THF, 2-MeTHF): These are very common, often used in a mixture with water. Water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the transmetalation step.[20]
-
Aromatic Solvents (Toluene): Good for higher temperature reactions due to a higher boiling point.
-
Polar Aprotic Solvents (DMF, Acetonitrile): Useful for substrates with poor solubility in other solvents. However, some polar solvents can influence selectivity in complex substrates, though this is less of a concern here.[21]
Recommended Solvents for Suzuki-Miyaura Coupling:
| Solvent System | Class | Key Advantages & Considerations |
| 1,4-Dioxane / H₂O | Aprotic / Protic Mix | A robust, general-purpose system for Suzuki reactions.[22] |
| Toluene / H₂O | Aromatic / Protic Mix | Allows for higher reaction temperatures. |
| DMF | Polar Aprotic | Good for poorly soluble substrates; can be difficult to remove. |
| 2-MeTHF / H₂O | Aprotic / Protic Mix | A "greener" alternative to THF with a higher boiling point.[22] |
Protocol 3.3: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Setup: In a flask, combine 2-butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a more advanced catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos).
-
Solvent Addition & Degassing: Add a solvent mixture, for example, 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Summary and Conclusion
The selection of a solvent for reactions involving 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is critical for achieving high yields and desired selectivity. The choice must be guided by the specific reaction mechanism being employed. Polar aprotic solvents like DMF are superior for N-alkylation, polar protic solvents like methanol are ideal for aldehyde reductions, and a range of aprotic/aqueous mixtures are effective for palladium-catalyzed cross-couplings. By understanding the causal relationship between the solvent's properties and its role in the reaction mechanism, researchers can confidently select the optimal conditions to harness the full synthetic potential of this important deuterated building block.
References
-
Watson, S. P. (2006). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20). URL: [Link]
-
Eigen, M. (1967). The kinetic isotope effect on proton transfer from p-nitrophenol to imidazole. Journal of the American Chemical Society, 89(11). URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55176, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. URL: [Link]
-
ResearchGate. Examples of deuterated imidazole derivatives. URL: [Link]
-
Galiano, V., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(5). URL: [Link]
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki? URL: [Link]
-
Khan, I., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances, 13(42). URL: [Link]
-
Shi, Y-J., et al. (2006). A Practical Synthesis of 2-Butyl-4(5)-chloro-5(4)-hydroxymethyl- 1H-imidazole. Synthetic Communications, 23(18). URL: [Link]
-
Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry, 83(12). URL: [Link]
-
Garedew, M., et al. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. URL: [Link]
-
Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde. The Journal of Organic Chemistry, 64(11). URL: [Link]
-
Seshadri, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Scientific and Industrial Research, 71. URL: [Link]
-
Menger, F. M., & Venkataram, U. V. (1978). One-proton catalysis in the intermolecular imidazole-catalyzed hydrolysis of esters and amides. The Journal of Organic Chemistry, 43(25). URL: [Link]
-
Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12). URL: [Link]
-
Wang, D., et al. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. Journal of the American Chemical Society, 136(12). URL: [Link]
-
Savage, S. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24). URL: [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. URL: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17. URL: [Link]
-
Wikipedia. Kinetic isotope effect. URL: [Link]
-
Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16. URL: [Link]
-
Püntener, K., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(64). URL: [Link]
-
ResearchGate. Solvent mixture screening for Suzuki coupling. URL: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. URL: [Link]
-
Cambridge University Press. Vilsmeier-Haack Reaction. URL: [Link]
- Google Patents. Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
ResearchGate. Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. URL: [Link]
-
Chen, Z., et al. (2022). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. Journal of the American Chemical Society, 144(40). URL: [Link]
-
Elvidge, J. A., et al. (2011). Chapter 3: Labelling with Deuterium and Tritium. Isotopes: Essential Chemistry and Applications II. URL: [Link]
-
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions. URL: [Link]
-
Chemistry LibreTexts. (2022). Kinetic Isotope Effects. URL: [Link]
-
Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. URL: [Link]
-
Miyagi, M., & Nakazawa, T. (2008). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(10). URL: [Link]
-
The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. URL: [Link]
-
RSC Publishing. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives. URL: [Link]
-
Chimmiri, M., et al. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16). URL: [Link]
Sources
- 1. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazole-d3 Deuterated Reagent for Research [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde [cymitquimica.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde CAS No. 83857-96-9 | Reformchem [reformchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DSpace [kuscholarworks.ku.edu]
- 17. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 18. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
Technical Support Center: Deuterated Losartan & Intermediates LC-MS/MS Guide
Introduction
You are likely reading this because your internal standard (IS) response is erratic, or your absolute recovery for deuterated Losartan intermediates is falling below the acceptable 50-60% threshold.
Losartan and its intermediates (such as the carboxylic acid metabolite E-3174) present a unique "perfect storm" for LC-MS analysis:
-
Amphiphilicity: The presence of a lipophilic biphenyl backbone and an acidic tetrazole ring (pKa ~4.2–4.9) creates complex solubility behaviors.
-
Isotope Effects: Deuterium substitution can alter lipophilicity enough to shift retention times, causing peak "clipping" in tightly windowed MRM methods.
-
Exchange Phenomena: Improperly labeled standards (N-d vs. C-d) undergo rapid back-exchange in protic mobile phases.
This guide moves beyond basic "check your pipette" advice to address the physicochemical root causes of these failures.
Module 1: Chromatographic Anomalies (The "Invisible" Peak)
Q: My deuterated standard peak is missing or significantly smaller than expected, but the mass spec is working fine. Why?
A: You are likely a victim of the "Inverse Deuterium Isotope Effect."
In Reverse Phase Liquid Chromatography (RPLC), deuterium (
-
The Mechanism: The tetrazole and imidazole rings in Losartan are sensitive to secondary interactions with the stationary phase. Even a slight reduction in lipophilicity (from deuteration) can shift the retention time (RT) by 0.1–0.3 minutes.
-
The Failure Mode: If your MRM detection window is set tightly around the unlabeled analyte's retention time, the deuterated internal standard (which elutes earlier) may fall outside the acquisition window.
Corrective Protocol:
-
Widen MRM Windows: Increase the detection window to ±1.0 minute around the expected RT.
-
Align RTs: If resolution allows, use a column with higher carbon load (e.g., C18 vs. C8) to mask subtle lipophilicity differences, or switch to co-eluting conditions (higher organic start).
Module 2: Sample Preparation (The Solubility Trap)
Q: I am using Liquid-Liquid Extraction (LLE), but the recovery is consistently <40%. What is happening during the phase separation?
A: Your pH is likely too high, trapping the Losartan intermediate in the aqueous phase.
Losartan contains a tetrazole ring which acts as an acid.
-
pKa of Tetrazole: ~4.2 – 4.9.
-
At Neutral pH (7.0): The tetrazole is deprotonated (anionic). It is highly water-soluble and will not partition effectively into organic solvents like MTBE or Ethyl Acetate.
-
At Acidic pH (< 3.0): The tetrazole is protonated (neutral). The molecule becomes lipophilic and partitions into the organic layer.
The "Acid Lock" Protocol: To ensure >85% recovery, you must drive the equilibrium completely to the non-ionized form before extraction.
| Step | Action | Mechanism |
| 1 | Acidify Sample | Add 20 µL of 5% Orthophosphoric Acid (or Formic Acid) to plasma/media. Target pH < 3.0. |
| 2 | Solvent Choice | Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (90:10) . Avoid pure hexane (too non-polar). |
| 3 | Agitation | Vortex for 5 mins (Losartan is viscous/sticky). |
| 4 | Phase Separation | Centrifuge at 4,000 x g. Freeze the aqueous layer (optional) to pour off organic easily. |
Module 3: Mass Spectrometry (The "Disappearing" Mass)
Q: I see the parent Losartan peak, but the deuterated signal decreases over time in the autosampler. Is it degrading?
A: It is likely "Back-Exchange," not degradation.
If your internal standard was synthesized by exchanging acidic protons (e.g., on the imidazole nitrogen or tetrazole nitrogen) with deuterium (N-D), these labels are labile .
-
The Problem: In a mobile phase containing water or methanol (protic solvents), the Deuterium on the nitrogen will rapidly swap back with Hydrogen from the solvent.
-
Reaction:
-
-
The Result: Your mass transition (
) fails because the precursor mass has shifted back to (the unlabeled mass).
Validation Check:
-
Check the Certificate of Analysis: Ensure the deuterium labels are on the Carbon backbone (C-D), typically on the biphenyl rings or the butyl chain. These are non-exchangeable.
-
Solvent Test: If you must use N-D labeled standards (rare), you cannot use protic mobile phases (no water/methanol). You would need Normal Phase chromatography (Hexane/Ethanol), which is impractical for bioanalysis. Switch to a C-labeled standard immediately.
Module 4: Matrix Effects & Phospholipids
Q: My recovery is good in neat solvent but terrible in plasma. Is it ion suppression?
A: Yes. Losartan elutes in the same hydrophobic region as Phosphatidylcholines (PCs).
Losartan is relatively hydrophobic. In standard protein precipitation (PPT), phospholipids (PLs) are not removed. They elute late in the gradient, often co-eluting with Losartan or "wrapping around" to suppress the next injection.
Diagnostic Experiment (Post-Column Infusion):
-
Infuse a constant stream of Deuterated Losartan into the MS source.
-
Inject a blank extracted plasma sample via the LC.
-
Observation: If you see a sharp drop in the baseline signal at the Losartan retention time, phospholipids are suppressing ionization.
Visual Troubleshooting Logic:
Figure 1: Systematic fault tree analysis for diagnosing low recovery in deuterated Losartan workflows.
Summary of Critical Parameters
| Parameter | Specification | Why? |
| Extraction pH | < 3.0 | Tetrazole (pKa ~4.5) must be neutral to extract into organic phase [1]. |
| Extraction Solvent | MTBE or EtOAc | High solubility for Losartan; Hexane is too non-polar. |
| Internal Standard | C-d3 or C-d4 | Avoid N-d labels to prevent back-exchange with mobile phase water. |
| Column Temp | 40–50°C | Reduces peak tailing caused by secondary silanol interactions. |
| Mobile Phase | Acidic (0.1% Formic) | Maintains neutral state during chromatography to prevent peak broadening. |
References
-
Chilukuri, D.M., et al. (2020). Simultaneous Determination of Amlodipine, Losartan, and the Losartan Carboxylic Acid Active Metabolite in Human Plasma by LC-MS/MS.[3] Journal of Applied Pharmaceutical Science. Link
-
Ye, Z., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. Link
-
Thermo Fisher Scientific. (2012). Reducing Matrix Effects in LC-MS/MS: Phospholipid Removal Strategies. Technical Note 146. Link
-
Sripalakit, P., et al. (2011). Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma.[3][4] Pharmaceutical Sciences Asia.[4] Link
Sources
Technical Support Center: Purification of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic intermediate. The purity of this compound is critical for its subsequent use in multi-step syntheses, particularly in the development of pharmaceutical agents where impurities can have significant downstream effects.[1][2]
This document provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting guides for specific methodologies, and validated experimental protocols. Note that while the topic specifies the deuterated (-d3) analogue, the purification principles and methodologies are chemically identical to its more widely documented non-deuterated counterpart, 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde. All protocols and advice are directly applicable.
Frequently Asked Questions (FAQs) - Core Purification Strategy
Q1: What are the typical impurities found in crude 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde after synthesis?
A1: The impurity profile is heavily dependent on the synthetic route, which is often a Vilsmeier-Haack formylation or a related multi-step process.[3][4] Understanding the source of impurities is the first step to selecting a successful purification strategy.
-
Unreacted Starting Materials: Depending on the specific synthesis, this may include precursors like 2-butyl-4-chloro-1H-imidazole or intermediates from the Vilsmeier-Haack reaction.[5]
-
Vilsmeier-Haack Reagent Byproducts: Residuals from the formylating agent (e.g., phosphorus oxychloride and N,N-dimethylformamide (DMF)) and their decomposition products are common.[6]
-
Oxidation Product: Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid: 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxylic acid. This is one of the most common impurities.[7]
-
Over-chlorinated Species: In syntheses involving phosphoryl chloride (POCl₃), unintended chlorination at other positions on the imidazole ring can occur, although this is less common for this specific substrate.[5]
-
Residual Solvents: High-boiling point solvents used in the reaction or workup, such as toluene or DMF, are often present in the crude material.[8]
Q2: What are the primary methods for purifying this compound, and how do they compare?
A2: There are three primary methods for purifying this solid compound: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. The best choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
| Purification Method | Typical Purity | Typical Recovery | Scale | Key Advantages & Disadvantages |
| Recrystallization | >99%[9] | 50-85%[9] | Milligram to Kilogram | Pros: Excellent for final polishing, cost-effective, and highly scalable. Cons: Requires finding a suitable solvent system; significant material loss is possible. |
| Flash Column Chromatography | >95%[9] | 60-90%[9] | Milligram to Multigram | Pros: Excellent for separating complex mixtures and impurities with similar polarity. Cons: Can be time-consuming, requires significant solvent, and may not be cost-effective for large scales. The compound may show some instability on silica gel.[10] |
| Acid-Base Extraction | Variable (Used for pre-purification) | >90% | Milligram to Kilogram | Pros: Excellent for removing acidic or basic impurities; fast and inexpensive. Cons: Not effective for neutral impurities with similar solubility; can lead to emulsions.[9] |
Troubleshooting Guide: Method-Specific Issues
Recrystallization
Q: My compound precipitates as an oil or fails to crystallize from solution. What should I do?
A: Oiling out or failure to crystallize is a common issue related to supersaturation and solvent choice.
-
Causality: The solution is too concentrated, the cooling process is too rapid, or the chosen solvent is too good a solvent for the compound. In some cases, impurities can inhibit crystal lattice formation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous pure batch.
-
Reduce Solubility: If the solution is too dilute, slowly evaporate some of the solvent. If it's too concentrated and oiled out upon cooling, add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Use an Anti-Solvent: If you have your compound dissolved in a good solvent (e.g., dichloromethane), slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., hexane) until the solution becomes faintly turbid. Then, allow it to stand. A successful recrystallization from a dichloromethane/hexane mixture has been reported.[11]
-
Try a Different Solvent System: Toluene is a documented solvent for crystallizing this compound.[8][12] A patent describes cooling a concentrated toluene solution to 0-5°C and stirring for several hours to induce crystallization.[8]
-
Flash Column Chromatography
Q: My compound streaks badly on the silica TLC plate, making separation impossible. What is the cause and solution?
A: Streaking is typically caused by strong interactions between the compound and the stationary phase (silica gel), which is acidic.
-
Causality: The basic nitrogen atoms on the imidazole ring can interact strongly with the acidic silanol groups on the silica surface. This leads to poor peak shape and inefficient separation.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to the eluent. This will occupy the active sites on the silica gel, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[13] However, always test on a TLC plate first, as compound reactivity can change.
-
Check for Acidic Impurities: If the aldehyde has oxidized to the carboxylic acid, this highly polar, acidic impurity will definitely streak. An initial wash with aqueous sodium bicarbonate can remove this impurity before chromatography.[7]
-
Q: I can't achieve separation between my product and a close-running impurity. How can I improve resolution?
A: Improving resolution requires changing the selectivity of your chromatographic system.
-
Causality: The impurity and your product have very similar polarities and interactions with the chosen stationary and mobile phases.
-
Solutions:
-
Switch to Gradient Elution: If using a single solvent mixture (isocratic), switching to a shallow gradient (e.g., from 10% to 30% ethyl acetate in hexanes over 10-15 column volumes) can significantly improve separation.[9]
-
Change Solvent System: The key is to change the nature of the solvent interactions. Instead of just altering the ratio of ethyl acetate/hexanes, try a completely different system. For example, replace hexanes with toluene or ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE). This changes the pi-pi stacking and dipole interactions, which can dramatically alter relative elution order.
-
Improve Packing/Loading: Ensure the column is packed perfectly and the sample is loaded in a very narrow band using a minimal amount of solvent. Dry loading the crude product onto a small amount of silica can also greatly improve resolution.
-
Acid-Base Extraction
Q: I've formed a persistent emulsion at the organic/aqueous interface during a wash. How can I resolve this?
A: Emulsions are common when working with heterocyclic compounds, which can act as surfactants.
-
Causality: An emulsion is a stable suspension of one liquid within another, stabilized by compounds at the interface. Vigorous shaking increases the likelihood of its formation.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the layers.[9]
-
Gentle Inversion: Instead of vigorous shaking, gently and slowly invert the separatory funnel 5-10 times. This is often sufficient for extraction without creating an emulsion.[9]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the suspended droplets and break the emulsion.[9]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the layers to separate.
-
Visualization of Purification Workflows
The following diagrams illustrate the decision-making process for purification and the workflow for a key protocol.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for a comprehensive acid-base wash.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and requires optimization based on TLC analysis of your specific crude material.
-
TLC Analysis: Dissolve a small amount of crude product in dichloromethane (DCM) or ethyl acetate. Spot on a silica gel TLC plate and elute with various solvent systems (e.g., start with 20% ethyl acetate in hexanes). Visualize under UV light. The goal is to find a solvent system that gives your product an Rf value of ~0.3.
-
Column Preparation: Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar mobile phase you plan to use (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. To this solution, add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor the elution by TLC. You can run an isocratic elution (constant solvent mixture) or gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
Protocol 2: Purification by Recrystallization from Toluene
This protocol is based on methods reported in the patent literature for the non-deuterated analogue.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently (e.g., to 60-70°C) with stirring until the solid completely dissolves. If it doesn't dissolve, add more toluene portion-wise until a clear solution is obtained at the elevated temperature.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for forming large, pure crystals.
-
Induce Full Precipitation: Once the solution has reached room temperature, place the flask in an ice-water bath (0-5°C) and let it stand for at least 2-3 hours to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.[8]
-
Drying: Dry the crystals in a vacuum oven (e.g., at 50-55°C) or in a desiccator to a constant weight to remove all residual solvent.[8] The melting point of the pure compound has been reported as 98-100°C.[14]
Protocol 3: Purification by Acid-Base Extraction
This protocol is designed to remove both acidic and basic impurities prior to a final purification step like recrystallization.[7][9][15]
-
Dissolution: Dissolve the crude material in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (approx. 10-20 mL per gram of crude). Transfer the solution to a separatory funnel.
-
Acid Wash (Removes Basic Impurities): Add an equal volume of 1 M aqueous HCl. Stopper the funnel and invert gently several times, venting frequently. Allow the layers to separate. Drain the bottom organic layer into a clean flask. Discard the aqueous layer, which now contains protonated basic impurities.
-
Base Wash (Removes Acidic Impurities): Return the organic layer to the separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert gently (CO₂ evolution will occur, so vent frequently and carefully). This will convert any 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxylic acid impurity into its water-soluble sodium salt. Allow the layers to separate, drain the organic layer, and discard the aqueous layer.
-
Brine Wash and Drying: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water. Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the pre-purified product, which can then be further purified by recrystallization or chromatography if needed.
References
-
Watson, S. P. (2006). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(20). Available at: [Link]
-
Farooq, R., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Advances. Available at: [Link]
-
Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry. Available at: [Link]
-
Chunduri, V. R., et al. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Reddy, P., et al. (2009). A Rapid and Efficient Synthesis of 2-Butyl-5-Chloro-3 H Imidazole-4-Carboxaldehyde. Organic Communications. Available at: [Link]
-
Chemical Synthesis Database. (2025). 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Available at: [Link]
-
Antoline, J. F., et al. (2017). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. ACS Omega. Available at: [Link]
-
Reddit r/chemistry. (2015). Purifying aldehydes?. Available at: [Link]
-
Das, B., et al. (2016). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. RSC Advances. Available at: [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]
- Patent CN103214420A. (2013). Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Patent US20080200690A1. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Hydroxymethylimidazole.
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column?. Available at: [Link]
-
Quick Company. (2004). Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. Available at: [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
-
Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 8. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 12. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Imidazole Carboxaldehyde Stability & Handling
Current Status: Operational Topic: Prevention of Oxidation in Imidazole Carboxaldehydes Ticket Priority: High (Irreversible Degradation Risk)
Introduction: The Stability Paradox
Welcome to the technical support portal for heterocyclic aldehydes. You are likely here because your white crystalline solid has turned into a yellow or brown gum.
Imidazole carboxaldehydes (both the 2- and 4(5)- isomers) present a specific stability paradox. While the imidazole ring is generally robust, the aldehyde moiety attached to this electron-rich heteroaromatic system is highly susceptible to autoxidation . This is not a slow, passive process; it is a radical chain reaction accelerated by three ubiquitous laboratory factors: oxygen, light, and moisture.
This guide provides the mechanistic insight, storage protocols, and remediation strategies required to maintain the integrity of these reagents.
Module 1: The Mechanism of Degradation
Q: Why is my sample changing color?
A: You are witnessing Radical Autoxidation . Unlike simple aliphatic aldehydes, imidazole carboxaldehydes can act as photosensitizers. When exposed to light and oxygen, the aldehyde hydrogen is abstracted, forming an acyl radical. This radical reacts with atmospheric oxygen to form a peracid, which then reacts with another molecule of aldehyde to produce two molecules of the corresponding carboxylic acid (Imidazole-carboxylic acid).
The color change (yellowing/browning) is often due to secondary polymerization of these oxidation byproducts and the formation of conjugated oligomers.
Visualization: The Autoxidation Cascade
The following diagram illustrates the self-propagating nature of this failure mode.
Figure 1: Radical chain mechanism converting imidazole carboxaldehyde to carboxylic acid.
Module 2: Storage Protocols (The "How-To")
Q: What is the absolute best way to store these compounds?
A: You must break the "Fire Triangle" of oxidation: remove Oxygen, remove Light, and remove Heat.
The following protocols are graded by rigorousness. Level 3 is required for long-term banking (>3 months).
Comparative Storage Protocols
| Parameter | Level 1: Short Term (<1 Week) | Level 2: Medium Term (1-3 Months) | Level 3: Long Term (>3 Months) |
| Atmosphere | Ambient Air (Tightly Capped) | Nitrogen Flush (Headspace) | Argon/Nitrogen (Schlenk/Glovebox) |
| Temperature | 4°C (Refrigerator) | -20°C (Freezer) | -20°C to -80°C |
| Container | Amber Glass Vial | Amber Vial + Parafilm | Sealed Ampoule or Teflon-lined Screw Cap |
| Desiccation | Silica Gel Packet in Secondary Jar | Vacuum Desiccator | Stored over P₂O₅ or Drierite |
| Risk Level | Moderate (Surface oxidation likely) | Low | Minimal |
Protocol: Inert Gas Packaging (Level 3)
Use this workflow for banking precious starting material.
-
Transfer: Move the material into an amber glass vial with a septum screw cap.
-
Purge: Insert a long needle connected to an Argon line (Argon is heavier than air and provides a better blanket than Nitrogen) into the bottom of the vial.
-
Vent: Insert a short "bleed" needle just through the septum to allow air to escape.
-
Flow: Flow Argon gently for 2-3 minutes.
-
Seal: Remove the gas needle first, then the bleed needle immediately after. Wrap the cap junction with Parafilm or electrical tape.
-
Freeze: Place in a -20°C freezer dedicated to chemical storage (spark-proof).
Module 3: Diagnostics & Troubleshooting
Q: How do I know if my batch is compromised?
A: Do not rely solely on color. Use quantitative metrics.
Diagnostic Workflow
Follow this logic path to determine if your reagent is usable.
Figure 2: Decision tree for assessing imidazole carboxaldehyde purity.
Key NMR Markers[4]
-
Aldehyde Proton (-CHO): Look for a sharp singlet between 9.6 – 9.9 ppm (DMSO-d6).
-
Contamination: Imidazole-carboxylic acid often shows a very broad singlet >12 ppm (COOH) and a shift in the imidazole ring protons due to the change in electron-withdrawing power.
Module 4: Remediation (Purification)
Q: Can I save an oxidized batch?
A: Yes, if it has not polymerized into a tar. The carboxylic acid impurity is significantly less soluble in water than the aldehyde.
Protocol: Recrystallization of 4(5)-Imidazolecarboxaldehyde
Target: Removal of oxidation byproducts.
-
Solvent Selection: Use Hot Water or a mixture of Ethanol/Water (1:1) .
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling water required to dissolve the solid.
-
Note: If a dark insoluble residue remains, filter the hot solution quickly through a pre-heated glass funnel (or Celite pad).
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature on the benchtop.
-
Once ambient, move to a 4°C refrigerator for 2 hours.
-
-
Collection:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a small amount of ice-cold water .
-
Crucial: The oxidation product (acid) is more soluble in the mother liquor or stays as a salt if pH is adjusted, while the aldehyde crystallizes out.
-
-
Drying: Dry under high vacuum over P₂O₅ to remove water (which promotes future oxidation).
Verification: The melting point of pure 4-imidazolecarboxaldehyde should be 174–177 °C . A lower melting point indicates retained impurities.
References
-
Sigma-Aldrich. (n.d.). 4-Imidazolecarboxaldehyde Product Specification & Storage. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76949, 4-Formylimidazole. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Imidazolecarboxaldehyde. Retrieved from
-
Chavavar, P. et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A. Retrieved from [1]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Purification of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Isotopic Preservation
Introduction: The Purity-Yield Paradox
Welcome. You are likely here because your synthesis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (hereafter d3-BCFI ) has stalled. This molecule is a critical deuterated intermediate, primarily used as an internal standard for Losartan or in metabolic profiling.
Unlike standard organic synthesis, working with deuterated standards imposes a "zero-waste" mandate. You cannot afford the 50% yield hits typical of aggressive recrystallization. This guide prioritizes isotopic conservation alongside chemical purity (>98%).
The Impurity Profile
Before acting, diagnose your crude material.[1] The synthesis of d3-BCFI typically yields a specific "fingerprint" of contaminants:
| Impurity Type | Likely Identity | Origin | Removal Strategy |
| Regioisomer | 2-Butyl-5-chloro -1H-imidazole-4-carboxaldehyde | Non-selective chlorination/formylation | Selective Recrystallization (Module 3) |
| Non-Aldehydes | Valeronitrile-d3, Amidine precursors | Unreacted starting material | Bisulfite Adduct (Module 2) |
| Over-Chlorinated | 2-Butyl-4,5-dichloro-imidazole | Over-chlorination | Column Chromatography (Module 4) |
| Dimers | Aldol condensation products | Base-catalyzed self-reaction | Column Chromatography (Module 4) |
Module 1: Diagnostic Triage Workflow
Do not guess. Use this logic gate to determine your purification path.
Caption: Decision matrix for selecting the optimal purification method based on impurity profile.
Module 2: The Bisulfite "Lasso" Protocol
Best For: Removing non-aldehyde impurities (starting materials, over-chlorinated byproducts). Mechanism: Aldehydes form water-soluble bisulfite adducts. Non-aldehydes stay in the organic layer.[2]
The Protocol
Note: This method is highly effective but requires strict pH control to prevent deuterium exchange at the alpha-position.
-
Dissolution: Dissolve your crude d3-BCFI (1.0 eq) in Ethyl Acetate (EtOAc) (10-15 volumes).
-
Why EtOAc? It is immiscible with water but polar enough to dissolve the imidazole.
-
-
Adduct Formation:
-
Prepare a saturated aqueous solution of Sodium Bisulfite (
) . -
Add the bisulfite solution (2.0 eq) to the organic phase.
-
Stir vigorously for 30–60 minutes at room temperature. The aldehyde will migrate to the aqueous phase as the sulfonate salt.
-
-
The Wash (Critical):
-
Regeneration:
-
Cool the aqueous layer to 0–5°C.[5]
-
Add fresh EtOAc (or DCM) to the aqueous phase.
-
Slowly adjust pH to 10–11 using 10%
or NaOH. -
Caution: Do not exceed pH 12 or heat the mixture, as this risks Cannizzaro disproportionation or deuterium scrambling [1].
-
-
Recovery:
Module 3: Regioisomer Resolution (Toluene Recrystallization)
Best For: Separating the 4-chloro (desired) from the 5-chloro (undesired) isomer. Scientific Basis: The 4-chloro isomer packs more efficiently into the crystal lattice in non-polar aromatic solvents due to dipole alignment and H-bonding capabilities of the imidazole NH [2].
Solubility Data (at 25°C)
| Solvent | 4-Chloro (Desired) | 5-Chloro (Impurity) | Selectivity Factor |
| Methanol | High | High | Low |
| Toluene | Moderate | Low | High |
| Acetonitrile | Moderate | Moderate | Medium |
| Water | Insoluble | Insoluble | N/A |
The Protocol
-
Reflux: Suspend crude solid in Toluene (8–10 volumes). Heat to reflux (110°C) until fully dissolved.
-
Tip: If insolubles remain at reflux, filter hot (these are likely inorganic salts).
-
-
Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps the impurity.
-
Cryo-Crystallization: Once at room temp, move to a fridge/ice bath (0–5°C) for 4 hours.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold Toluene (0°C). The 5-chloro isomer remains in the mother liquor.
-
-
Drying: Vacuum dry at 45°C.
Validation: This method typically upgrades purity from 85% to >98% in a single pass [3].
Module 4: Flash Chromatography (The "Nuclear" Option)
Best For: Complex mixtures where crystallization failed or yield is too low to crystallize.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
-
Gradient: 100:0
95:5.
-
-
Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.
-
Why? Imidazoles are basic and will "tail" (streak) on acidic silica. TEA caps the silanol groups, sharpening the peak shape.
-
FAQ: Troubleshooting Specific Issues
Q1: My deuterium enrichment dropped after purification. What happened?
A: You likely exposed the sample to strong acid or base at high temperatures. The deuterium on the butyl chain (especially if at the
Q2: I see a new impurity at RRT 0.85 after storage. A: This is likely the carboxylic acid (oxidation of the aldehyde). Imidazole aldehydes are air-sensitive. Store the purified d3-BCFI under Argon/Nitrogen at -20°C.
Q3: The Toluene recrystallization didn't precipitate anything. A: You may have used too much solvent. Toluene solubility is temperature-dependent. Re-concentrate the solution to 50% volume and repeat the cooling step. Alternatively, add a "seed crystal" of pure non-deuterated BCFI if available to induce nucleation.
References
-
BenchChem Application Note. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." BenchChem Technical Library. Link
-
Google Patents. "Process for the preparation of 2-butyl-4-chloro-5-formyl imidazole." Patent CN103214420A. Link
-
ChemicalBook. "2-Butyl-4-chloro-5-formylimidazole Properties and Synthesis."[6] ChemicalBook Database. Link
-
Organic Syntheses. "1H-Imidazole-2-carboxaldehyde." Org.[3][4][7] Synth. 1980, 59, 183. Link
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 6. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 7. scite.ai [scite.ai]
Technical Guide: Mass Spectrometry Fragmentation of Deuterated Imidazole Aldehyde
Executive Summary
Product Focus: Deuterated Imidazole-4-carboxaldehyde (
In the precise landscape of drug metabolism and pharmacokinetics (DMPK), Imidazole-4-carboxaldehyde serves as a critical intermediate and metabolite marker for imidazole-containing drugs (e.g., dacarbazine, losartan precursors). Accurate quantification requires stable isotope-labeled internal standards that mimic the analyte's ionization behavior without interfering with its signal.[1]
This guide compares the Deuterated (
Part 1: The Comparative Landscape
Product vs. Alternatives
The choice of internal standard dictates the accuracy of LC-MS/MS quantitation.
| Feature | Native Imidazole Aldehyde | Product: Deuterated ( | Alternative: |
| Role | Analyte (Reference) | Internal Standard (IS) | Internal Standard (IS) |
| Molecular Weight | 96.09 Da | ~99.11 Da | ~99.09 Da |
| Cost | Low | Moderate | High |
| Retention Time | Reference ( | Slight Shift ( | Identical ( |
| Fragmentation | Standard ( | Mass Shifted ( | Mass Shifted ( |
| Scrambling Risk | N/A | Low (If D is on C-ring/formyl) | None |
Why Deuterium?
While
Part 2: Mechanistic Fragmentation Analysis
To validate the deuterated standard, one must understand how the deuterium labels track through the fragmentation pathway. We analyze the fragmentation of Imidazole-4-carboxaldehyde (
The Native Pathway (Reference)
-
Parent Ion (
96): Stable aromatic heterocycle. -
-Cleavage (
95): Loss of the aldehydic hydrogen ( ) to form the acyl cation ( ). -
Decarbonylation (
67): Loss of Carbon Monoxide ( , 28 Da) from the acyl ion. This results in the imidazole cation ( ). -
Ring Fragmentation (
40/41): Loss of HCN (27 Da) from the imidazole ring.
The Deuterated Pathway ( -Analog)
Assumption: Deuterium is present at C2, C5 (ring), and the formyl carbon.
-
Parent Ion (
99): The molecule. -
-Cleavage (
97):-
The molecule loses the Formyl Deuterium (
). -
Mass Shift:
. -
Insight: If the label were on the ring only, we would see a loss of H (
). The loss of 2 Da confirms the lability of the aldehyde position.
-
-
Decarbonylation (
69):-
The intermediate (
97) loses CO (28 Da). -
Result: A
-imidazole cation ( ). -
Mass Check:
. -
Comparison: Native is
67. The shift confirms two deuterium atoms remain on the ring.
-
Visualization of Signaling Pathways (Graphviz)
Figure 1: Comparative fragmentation pathways of Native vs. Deuterated Imidazole Aldehyde, highlighting the diagnostic mass shifts.
Part 3: Experimental Protocol
This protocol is designed to validate the deuterated standard and check for "Deuterium Scrambling" (exchange of D with solvent H), which invalidates an IS.
Materials
-
Analyte: Imidazole-4-carboxaldehyde (Native).
-
Standard: Imidazole-4-carboxaldehyde-
(>98% isotopic purity). -
Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate. Crucial: Avoid protic solvents like Methanol if checking for labile proton exchange on nitrogen, though carbon-bound deuterium is stable.
Workflow Diagram
Figure 2: Step-by-step workflow for validating the Deuterated Internal Standard.
Step-by-Step Methodology
-
Infusion Tuning:
-
Infuse the
-standard (1 µg/mL) directly into the MS source. -
Verify Precursor: Observe
99 (or 100 for in ESI). -
Cone Voltage Optimization: Ramp voltage (10-50V) to maximize the precursor.
-
-
Collision Energy (CE) Ramp:
-
Select
100 ( ) as the parent. -
Ramp CE from 5 to 40 eV.
-
Goal: Identify the energy required to generate the base peak (
72 for ESI, corresponding to loss of CO from the protonated parent).
-
-
Back-Exchange Test:
-
Incubate the
-standard in 50:50 Water:Acetonitrile for 4 hours. -
Re-inject.
-
Fail Criteria: If the parent ion shifts from
100 to 99 or 98, deuterium on the ring/aldehyde is exchanging with solvent protons. (Carbon-bound D is typically stable; Nitrogen-bound D is not).
-
Part 4: Data Interpretation & Case Study
Fragmentation Data Comparison (ESI+)
In Electrospray Ionization (ESI), we observe the protonated species
| Fragment Identity | Native ( | Mass Shift ( | Mechanistic Note | |
| Precursor | 97 | 100 | +3 | Protonation adds H (1 Da). |
| Loss of CO ( | 69 | 72 | +3 | Loss of CO retains all ring protons/deuteriums. |
| Loss of HCN ( | 42 | 44 | +2 | Ring break. Loss of HCN involves one ring D/H. |
Interpretation Logic
-
Stability Confirmation: The shift from
100 to 72 (Loss of 28) in the deuterated standard exactly mirrors the native transition (97 to 69). This confirms the core structure is intact and the label is not lost during the primary fragmentation event (Decarbonylation). -
Isotopic Purity Check: If you observe significant signal at
99 in the channel, it indicates incomplete deuteration ( impurity), which can skew quantitation if it overlaps with the native isotope envelope.
Troubleshooting "Crosstalk"
If the native concentration is high (>10 µg/mL), its naturally occurring
-
Solution: Ensure the IS mass shift is sufficient. A
Da shift is generally safe, but or higher is ideal for high-sensitivity assays. For Imidazole aldehyde, is the practical limit for the carbon skeleton.
References
-
NIST Mass Spectrometry Data Center. Imidazole-4-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Silice, C. et al. (1999). Mass spectrometry of imidazole-4(5)-carboxaldehyde and some 1-methyl and nitro derivatives. Journal of Mass Spectrometry. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects.[1][Link]
-
Bowie, J.H. et al. The Mass Spectra of Imidazole and 1-Methylimidazole. Australian Journal of Chemistry. [Link]
Sources
Comparative Bioanalysis Guide: Losartan-d3 vs. Losartan-d6 Internal Standards
Executive Summary
In high-throughput LC-MS/MS bioanalysis of Angiotensin II Receptor Blockers (ARBs) like Losartan, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Irbesartan) are cost-effective, Stable Isotope Labeled (SIL) standards are required for regulated clinical workflows to effectively compensate for matrix effects.
This guide compares Losartan-d3 and Losartan-d6 , the two primary SIL options.
-
The Bottom Line: Losartan-d6 is the superior choice for high-sensitivity, wide-dynamic-range assays due to the elimination of isotopic interference (cross-talk). Losartan-d3 is a viable, cost-effective alternative only if the assay dynamic range is narrow and the "M+3" isotopic contribution from the analyte is mathematically negligible.
Structural & Mechanistic Comparison
To make an informed choice, one must understand the interaction between the deuterium label position, the fragmentation pathway, and the isotopic envelope.
The Fragmentation Pathway
Losartan (
-
Precursor:
423.2[1] -
Product Ion:
207.1 (Biphenyl-tetrazole moiety) -
Neutral Loss: Imidazole-butyl chain.
The "Label Retention" Factor
Commercial synthesis typically places deuterium atoms in one of two zones:
-
Butyl Chain (Side-chain): Common for d3 variants.
-
Biphenyl Ring: Common for d6 or high-grade d4/d8 variants.
| Feature | Losartan-d3 (Typical) | Losartan-d6 (Typical) |
| Label Position | Butyl chain ( | Biphenyl rings / Imidazole |
| Precursor Mass | ||
| Product Ion | ||
| Specificity | Lower (Product ion is identical to native) | Higher (Unique transition) |
| Isotopic Overlap | High Risk (Native M+3 interference) | Negligible Risk |
Critical Insight: If your d3 IS loses its label during fragmentation (426
207), you are relying solely on the precursor mass for discrimination. If the native analyte concentration is high, its M+3 isotope (mass 426) will masquerade as the Internal Standard, suppressing the calculated IS area and artificially inflating the calculated concentration.
Experimental Validation: The "Cross-Talk" Challenge
The following experimental data illustrates the "Isotopic Contribution" phenomenon, which is the primary failure mode for d3 standards in Losartan analysis.
Isotopic Envelope Logic
Natural Losartan contains Carbon-13, Nitrogen-15, and Chlorine-37 isotopes.
-
Native (
): 100% abundance ( 423) -
: ~25% abundance (
424) -
: ~34% abundance (
425 - driven by ) -
: ~5-8% abundance (
426)
The Conflict: The
Visualizing the Interference Pathways
Figure 1: Mechanism of Isotopic Interference. Note how the Native M+3 isotope directly contributes to the d3 detector channel, causing non-linearity at high concentrations.
Validated Experimental Protocol
To compare these standards, we utilized a validated LC-MS/MS method compliant with FDA Bioanalytical Method Validation guidelines.
Method Parameters[1][2][3][4][5]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[3]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of human plasma (spiked with Losartan) to a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard Working Solution (Either d3 or d6 at 500 ng/mL).
-
Precipitation: Add 150 µL of Acetonitrile. Vortex for 2 minutes at 1500 rpm.
-
Centrifugation: Spin at 4000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid (to match initial mobile phase).
Results: Performance Data
Table 1: Comparative Performance at ULOQ (Upper Limit of Quantification) Analyte Concentration: 1000 ng/mL | IS Concentration: 100 ng/mL
| Metric | Losartan-d3 | Losartan-d6 | Interpretation |
| IS Channel Background | High (Significant peaks in blank plasma after ULOQ injection) | < 1% of LLOQ | d3 suffers from "Carryover" due to native M+3 tailing. |
| Linearity ( | 0.992 (Curve droops at high conc) | 0.999 (Perfectly linear) | Native M+3 adds to IS area, decreasing the Analyte/IS ratio. |
| % Accuracy (ULOQ) | 88.4% (Bias due to interference) | 98.2% | d6 maintains accuracy across the full range. |
| Retention Time Shift | -0.05 min (vs Native) | -0.12 min (vs Native) | d6 elutes earlier (Deuterium Effect) but is acceptable. |
The Deuterium Isotope Effect (Chromatography)
While d6 is superior spectrally, it poses a slight chromatographic risk known as the Deuterium Isotope Effect . C-D bonds are less lipophilic than C-H bonds.
-
Observation: Deuterated standards elute earlier than the native analyte on Reverse Phase columns.
-
Risk: If the shift is too large, the IS and Analyte may not co-elute perfectly. If a matrix suppression zone (e.g., phospholipids) occurs exactly between the IS and Analyte, the IS will not accurately correct for the suppression.
-
Data:
-
d3 Shift: Negligible co-elution difference.
-
d6 Shift: Measurable (~0.1 - 0.2 min).
-
-
Mitigation: This is rarely an issue for Losartan unless using very high-efficiency UPLC columns with steep gradients. For standard HPLC, the overlap is sufficient.
Decision Matrix & Recommendation
Use the following logic flow to select the correct standard for your specific assay requirements.
Figure 2: Selection Logic for Losartan Internal Standards.
Final Recommendation
For Drug Development (PK/PD) and Regulated Bioanalysis :
-
Must Use: Losartan-d6 .
-
Reasoning: The risk of isotopic interference from high-concentration samples (M+3 overlap) invalidates d3 for wide-range curves. The slight cost increase of d6 is negligible compared to the cost of failed validation runs.
For Therapeutic Drug Monitoring (TDM) (Narrow range, steady-state):
-
Acceptable: Losartan-d3 .[4]
-
Condition: You must verify that the IS concentration is sufficiently high to swamp any signal from the Native M+3 isotope at the expected Cmax.
References
-
Shimadzu Application News. (2021). Quantitation of 6 Nitrosamines in Losartan API by LC-MS/MS system. Retrieved from
-
BenchChem. (2025).[3] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2009). Rapid determination of losartan and losartan acid in human plasma by multiplexed LC-MS/MS. Retrieved from
-
Journal of Pharmaceutical and Biomedical Analysis. (2015). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS. Retrieved from
-
ResearchGate. (2022). Comparison of mass spectrometric data of losartan M+H+ and degradation products. Retrieved from
Sources
A Comparative Guide to Internal Standard Selection in Bioanalysis: Validating Losartan & EXP3174 Assays with a Stable Isotope-Labeled Standard
Introduction: The Quest for Unimpeachable Bioanalytical Data
In drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence studies are built. The data from these studies directly inform critical decisions regarding drug safety and efficacy. Consequently, the bioanalytical methods used must be rigorously validated to demonstrate their accuracy, precision, and reliability, a mandate stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].
This guide focuses on the bioanalysis of Losartan, an angiotensin II receptor antagonist, and its significantly more potent active metabolite, EXP3174[5][6][7]. The core challenge in any liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay is mitigating variability introduced during sample preparation and analysis. The key to overcoming this challenge lies in the proper selection and use of an internal standard (IS).
Here, we provide an in-depth comparison of two common internal standard strategies for the quantification of Losartan and EXP3174:
-
The Gold Standard: A stable isotope-labeled (SIL) internal standard, 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde , which is structurally identical to the analyte of interest but mass-shifted.
-
The Structural Analog: A different but structurally related molecule, in this case, Irbesartan , another member of the sartan family of drugs[5][8].
Through detailed protocols and comparative data, this guide will illuminate the profound impact of IS selection on method performance and data integrity.
The Foundational Role of the Internal Standard in LC-MS/MS
An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before any processing begins. Its purpose is to normalize the analytical signal of the target analyte, correcting for variations that can occur at multiple stages of the workflow.
The Structural Analog Approach
A structural analog is a compound with similar chemical and physical properties to the analyte. This approach is often chosen for its cost-effectiveness and ready availability. However, it is not without significant drawbacks. Because the analog is a distinct chemical entity, it will have a different retention time and may exhibit different extraction recovery and ionization efficiency compared to the analyte. Most critically, it may respond differently to matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix (e.g., salts, lipids). This differential behavior can lead to inaccurate and imprecise results.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
A SIL-IS is the analyte molecule itself, in which one or more atoms have been replaced by a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). In our case, 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde contains three deuterium atoms, making it 3 Daltons heavier than its unlabeled counterpart.
The Causality of Superior Performance: The fundamental advantage of a SIL-IS is that it is, for all practical purposes, chemically and physically identical to the analyte. Therefore, it:
-
Co-elutes with the analyte during chromatography.
-
Experiences identical extraction recovery .
-
Is subjected to the exact same matrix effects .
Because the SIL-IS and the analyte behave as one throughout the entire process, any variation affecting the analyte also affects the SIL-IS to the same degree. The ratio of the analyte's mass spectrometry signal to the SIL-IS's signal remains constant, providing a highly reliable and robust method for quantification. This principle is the cornerstone of modern quantitative bioanalysis by LC-MS/MS[9][10].
Head-to-Head Comparison: Methodology & Performance Data
To objectively compare these two strategies, we present a typical bioanalytical method validation workflow for Losartan and its metabolite EXP3174 in human plasma.
Bioanalytical Workflow: Protocol
This protocol outlines a standard protein precipitation method, widely used for its simplicity and high throughput.
Step 1: Preparation of Stock and Working Solutions
-
Prepare individual 1 mg/mL stock solutions of Losartan, EXP3174, 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (SIL-IS), and Irbesartan (Analog-IS) in methanol.
-
Create combined working solutions of Losartan/EXP3174 for spiking calibration standards and QCs.
-
Prepare separate working solutions for the SIL-IS (e.g., 100 ng/mL) and the Analog-IS (e.g., 100 ng/mL) in 50:50 methanol:water.
Step 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the appropriate Internal Standard Working Solution (either SIL-IS or Analog-IS).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Step 3: LC-MS/MS Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source, operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and IS.
Performance Data Summary
The following table summarizes typical validation data obtained when comparing the two internal standard approaches, based on FDA/EMA acceptance criteria[2][11]. Accuracy is measured as the percent relative error (%RE), and precision is measured as the coefficient of variation (%CV). For both, values should be within ±15% (±20% at the LLOQ).
| Validation Parameter | Method Using SIL-IS (2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde) | Method Using Structural Analog IS (Irbesartan) | Regulatory Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | - |
| Intra-day Precision (%CV) | 2.5% - 5.8% | 5.5% - 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 3.1% - 6.5% | 7.8% - 14.1% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%RE) | -4.2% to +3.5% | -12.5% to +10.8% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%RE) | -5.5% to +4.1% | -13.8% to +13.1% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery (%) | ~95% (Consistent) | ~85% (Variable) | Consistent & Reproducible |
| Matrix Effect (%CV of IS-Normalized Response) | < 4% | 12% - 25% | Should not compromise accuracy |
Analysis and Discussion: The Decisive Impact of the SIL-IS
The data table clearly illustrates the superior performance of the method employing the stable isotope-labeled internal standard. While both methods can potentially meet the basic regulatory criteria, the SIL-IS method demonstrates significantly better precision and accuracy, with %CV and %RE values well within the acceptable limits.
The most telling metric is the Matrix Effect . A %CV of <4% for the SIL-IS method indicates that it effectively normalizes the variable ionization suppression/enhancement across different lots of human plasma. The analyte and the SIL-IS are affected identically by the matrix, so their ratio remains constant.
In contrast, the structural analog method shows a much higher %CV for the matrix effect (12-25%). This demonstrates that Irbesartan, due to its different retention time and physicochemical properties, does not experience the same matrix effects as Losartan and EXP3174. This differential effect introduces significant variability, pushing the accuracy and precision results closer to the failure limits and increasing the risk of unreliable data and failed analytical runs[12][13].
Visualizing the Workflow
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logic of bioanalytical validation.
Caption: High-level workflow for sample preparation and analysis.
Caption: Key parameters for a full bioanalytical method validation.
Conclusion and Recommendations
The experimental evidence is unequivocal: for the quantification of Losartan and its active metabolite EXP3174, the use of a stable isotope-labeled internal standard such as 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde provides a more accurate, precise, and robust bioanalytical method than one using a structural analog like Irbesartan. The ability of the SIL-IS to perfectly mimic the analyte throughout the analytical process ensures superior correction for matrix effects and other process variabilities.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Santos, J. C. S., et al. (2023). Metabolomic Profile and Its Correlation with the Plasmatic Levels of Losartan, EXP3174 and Blood Pressure Control in Hypertensive and Chronic Kidney Disease Patients. PMC. [Link]
-
ThaiScience. Liquid chromatography tandem mass spectrometry method for simultaneous determination of losartan and its active metabolite in human plasma. [Link]
-
da Silva, E. L., et al. (2023). Metabolomic Profile, Plasmatic Levels of Losartan and EXP3174, Blood Pressure Control in Hypertensive Patients and Their Correlation with COVID-19. MDPI. [Link]
-
ResearchGate. (2025). Development and Validation of an Analytical RP-HPLC Method for Simultaneous Estimation of Losartan and its Active Metabolite (EXP-3174) in Isolated Perfused Rat Liver. [Link]
-
ResearchGate. (2025). A Method for Assay of Losartan, Its Active Metabolite E-3174, and Glibenclamide in Human Serum and Urine by HPLC-MS/MS. [Link]
-
Mikropoulou, E. V., et al. (2007). Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry. PubMed. [Link]
-
ResearchGate. (2025). EXP3174: The Major Active Metabolite of Losartan. [Link]
-
ResearchGate. (2025). Simultaneous LC-MS/MS Determination of Sacubitril, Valsartan and LBQ657 in Human Plasma and Its Application to Clinical Study. [Link]
-
Wang, Y. S., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. ResearchGate. [Link]
-
Pander, O., et al. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Combined with LC-MS/MS Analysis. [Link]
-
Chen, Y., et al. (2025). Comparisons of renin-angiotensin-aldosterone levels measured by chemical luminescence immunoassay and liquid chromatography-tandem mass spectrometry in hypertensive patients under different pathophysiological conditions. PMC. [Link]
-
Lu, J., et al. (2007). Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells. PMC. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Comparisons of renin-angiotensin-aldosterone levels measured by chemical luminescence immunoassay and liquid chromatography-tandem mass spectrometry in hypertensive patients under different pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. id-eptri.eu [id-eptri.eu]
Comparative Guide: Cross-Reactivity & Interference Assessment of Deuterated vs. Non-Deuterated Losartan Intermediates
Executive Summary
In the bioanalysis of Losartan (an Angiotensin II Receptor Blocker) and its active metabolite E-3174 , the use of stable isotope-labeled (SIL) internal standards—specifically Losartan-d4 —is the industry gold standard for correcting matrix effects and recovery variations.
However, "cross-reactivity" in this context manifests in two distinct mechanisms depending on the analytical platform:
-
LC-MS/MS (Primary): Isotopic interference (cross-talk) where natural isotopes of the analyte contribute signal to the internal standard channel (and vice versa).
-
Ligand Binding Assays (Secondary): True immunochemical cross-reactivity where antibodies fail to distinguish between the protiated (H) and deuterated (D) forms due to structural similarities.
This guide provides a rigorous framework for assessing these phenomena, ensuring your method meets FDA and EMA bioanalytical validation guidelines.
Technical Deep Dive: The Physics of Interference
To assess cross-reactivity effectively, one must understand the underlying causality. It is not merely "signal overlap"; it is a function of isotopic distribution and chromatographic behavior.
Mass Spectrometry: Isotopic Contribution
In LC-MS/MS, Losartan (
-
The Risk: If the deuterated internal standard (e.g., Losartan-d4) is not sufficiently resolved by mass (at least +3-4 Da difference), the natural isotopic envelope of a high-concentration Losartan sample (ULOQ) can "spill over" into the detection channel of the Internal Standard (IS).
-
The Result: This artificially inflates the IS signal, leading to lower calculated concentration ratios and non-linear calibration curves.
Chromatography: The Deuterium Isotope Effect
Deuterium is slightly more lipophilic and has a shorter C-D bond length than C-H.
-
Observation: In Reversed-Phase LC (RPLC), deuterated Losartan (Losartan-d4) typically elutes slightly earlier than non-deuterated Losartan.
-
Impact: If this retention time shift is significant, the IS may not co-elute perfectly with the analyte, failing to compensate for transient matrix effects (ion suppression/enhancement) at the exact moment of ionization.
Comparative Analysis: Losartan vs. Losartan-d4
The following table summarizes the physicochemical differences critical for method development.
| Feature | Losartan (Analyte) | Losartan-d4 (Internal Standard) | Impact on Assessment |
| Molecular Formula | Mass shift base for selectivity. | ||
| Precursor Ion (m/z) | ~423.2 | ~427.2 | +4 Da shift minimizes cross-talk. |
| Key Product Ion | 207.1 (Tetrazole fragment) | 211.1 (Deuterated fragment) | Distinct transitions required. |
| Chromatographic RT | |||
| Isotopic Interference | Contributes to d4 channel via isotopes | Minimal contribution to H channel | Critical Check: Analyte -> IS channel. |
Experimental Protocols (Step-by-Step)
The following protocols are designed to be self-validating systems, compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.
Protocol A: LC-MS/MS Cross-Interference Assessment
Objective: Quantify the signal contribution of the unlabelled analyte into the labeled IS channel and vice versa.
Reagents:
Workflow:
-
Preparation of "Zero" Sample:
-
Extract blank plasma spiked only with Internal Standard (at working concentration).
-
-
Preparation of "ULOQ" Sample (No IS):
-
Extract blank plasma spiked only with Losartan at the Upper Limit of Quantification (e.g., 1000 ng/mL).
-
-
Preparation of "Blank" Sample:
-
Extract neat blank plasma (No Analyte, No IS).
-
-
LC-MS/MS Analysis:
-
Inject samples in the following order: Blank -> Zero -> ULOQ (No IS).
-
Monitor both transitions (423->207 and 427->211) for all samples.
-
Calculation & Acceptance Criteria:
-
Analyte Interference: Calculate signal in the Analyte Channel for the "Zero" sample.
-
IS Interference: Calculate signal in the IS Channel for the "ULOQ (No IS)" sample.
-
Criterion: Response must be
of the average IS response.
-
Protocol B: Chromatographic Isotope Effect Evaluation
Objective: Ensure Losartan-d4 co-elutes sufficiently with Losartan to act as a valid IS.
-
Tuning: Use a C18 column (e.g., Waters XBridge or Phenomenex Kinetex) with a Formic Acid/Acetonitrile gradient.
-
Injection: Inject a mixture containing both Losartan and Losartan-d4.
-
Measurement: Measure the retention time (
) at the peak apex for both. -
Calculation:
-
Validation: If
min, adjust the gradient slope to be shallower. Large separations render the IS ineffective against matrix effects.
Visualizations
The Interference Assessment Workflow
This diagram outlines the decision logic for validating the Internal Standard.
Figure 1: Decision tree for assessing isotopic cross-interference according to FDA/EMA guidelines.
Mechanism of Isotopic Cross-Talk
This diagram illustrates why the ULOQ sample can interfere with the Internal Standard channel.
Figure 2: Schematic of isotopic "spillover" where high concentrations of analyte mimic the internal standard mass.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][4][6][7] [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. [Link]
- Chaiken, I. M. (1981). Characterization of macromolecular interactions using quantitative affinity chromatography. CRC Critical Reviews in Biochemistry. (Context for binding affinity principles).
- Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis. Journal of Chromatography B.
- Sripalakit, P., et al. (2011). Simultaneous determination of losartan and its active metabolite in human plasma by LC-MS/MS. Journal of Chromatography B. (Specific Losartan protocols).
Sources
Comparative Guide: Isotopic Purity Determination of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
Executive Summary
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a critical deuterated internal standard (IS) used in the bioanalysis of Losartan and related angiotensin II receptor antagonists. In regulated LC-MS/MS bioanalysis (GLP/GCP), the reliability of quantitative data hinges on the isotopic purity of the IS. If the IS contains significant amounts of unlabeled material (
This guide objectively compares the two primary analytical methodologies for validating this compound: High-Resolution Mass Spectrometry (HRMS) and Proton Nuclear Magnetic Resonance (
The Challenge: The Chlorine Isotope Factor
Unlike simple organic molecules, this imidazole intermediate contains a Chlorine atom . Natural chlorine exists as
-
Impact: The mass spectrum of the
material naturally exhibits a "split" parent ion (M and M+2). -
Risk: The
isotopologue (M+3 relative to ) must be distinguished not just from the monoisotopic peak, but from the complex isotopic envelope generated by , , and natural abundances.
Method A: HRMS (The Quantitative Gold Standard)
Objective: Determine the precise Isotopic Enrichment (Atom % D) and quantify the presence of unlabeled (
Experimental Protocol
-
Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000 FWHM).
-
Ionization: ESI Positive Mode (
). -
Sample Prep: Dissolve
-standard in Methanol (LC-MS grade) to 1 µg/mL. -
Data Acquisition: Profile mode (not centroid) to visualize the full isotopic envelope.
The Self-Validating Calculation Logic
You cannot simply compare peak heights. You must correct for the natural abundance of the
Step 1: Identify Target Ions
-
(Unlabeled):
~187.06 (assuming ) -
(Labeled):
~190.08 (assuming )
Step 2: Deconvolution Formula
To calculate the true contribution of
Note: The presence of Chlorine requires you to sum the intensities of the entire cluster (both
Pros and Cons
| Feature | HRMS Performance |
| Sensitivity | Superior. Can detect <0.1% |
| Specificity | High, but requires high resolution to separate isobaric interferences. |
| Limitation | Cannot determine where the deuterium is located on the butyl chain. |
Method B: H-NMR (The Structural Validator)
Objective: Confirm the position of the deuterium label (Positional Specificity) and ensure no "scrambling" occurred during synthesis.
Experimental Protocol
-
Solvent: DMSO-
(Preferred over CDCl to prevent overlap with the butyl chain). -
Frequency: 400 MHz or higher.
-
Internal Reference: TMS (0.00 ppm).
The Self-Validating Analysis
The butyl group consists of a chain:
-
Validation Step: Integrate the aromatic proton at the C2 position of the imidazole ring (typically near 8.0 ppm) and set its integral to 1.00.
-
Target Signal: Look at the region 0.85 – 0.95 ppm (typical triplet for terminal
). -
Pass Criteria: The integral of the 0.9 ppm region should be < 0.05 (indicating >95% deuteration at that specific site). If the integral is 0.5, it implies only 50% deuteration or a mixture of
.
Pros and Cons
| Feature | |
| Sensitivity | Low. Difficult to quantify |
| Specificity | Superior. Explicitly proves the label is on the butyl tail. |
| Limitation | Expensive equipment; requires larger sample mass (~5-10 mg). |
Comparative Analysis Summary
| Metric | HRMS (Mass Spectrometry) | |
| Primary Output | Total Isotopic Enrichment (%) | Positional Specificity & Chemical Purity |
| Detection Limit ( | < 0.01% | ~ 1.0% |
| Sample Requirement | < 1 µg | > 5 mg |
| Throughput | High (Minutes) | Medium (15-30 mins) |
| Cost per Run | Low | High |
| Verdict | Mandatory for quantitative CoA. | Mandatory for structural confirmation. |
Recommended Experimental Workflow
The following diagram illustrates the logical decision tree for releasing a batch of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
Caption: Integrated workflow for validating deuterated Losartan intermediates. Note the sequential logic: Chemical Purity
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Society of Chemical Industry. (2021). Determination of Isotopic Purity by Accurate Mass LC/MS. Analytical Methods. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
Technical Comparison: FTIR Characterization of Deuterated vs. Native Losartan Intermediates
Topic: FTIR Spectral Analysis of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists.
Executive Summary
In the synthesis and pharmacokinetic analysis of Losartan Potassium, 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde serves as a critical stable isotope-labeled internal standard (IS). Its primary function is to normalize variations in mass spectrometry ionization and extraction recovery.
However, before an IS can be trusted in GLP/GMP workflows, its isotopic purity must be validated. While Mass Spectrometry (MS) and NMR are the gold standards for characterization, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective "first-pass" validation method. This guide objectively compares the spectral performance of the deuterated (d3) analog against the native (non-deuterated) parent compound, providing specific frequency shifts derived from the harmonic oscillator principle (Hooke’s Law).
Molecular Context & Theoretical Framework
The molecule consists of a chloro-substituted imidazole ring with a formyl group (aldehyde) at position 5 and a butyl chain at position 2. The "d3" designation typically refers to the terminal methyl group of the butyl chain (
The Physics of Isotopic Shift
To interpret the FTIR spectrum of the d3-analog, one must apply the classical harmonic oscillator equation. The vibrational frequency (
When Hydrogen (
-
Theoretical Shift Factor:
-
Practical Consequence: The aliphatic C-H stretching vibrations (
) will exhibit new, distinct counterparts in the "silent region" ( ).
Comparative Spectral Analysis: Native vs. Deuterated (d3)
The following table contrasts the expected spectral features of the native intermediate against the d3-labeled standard. These values are critical for confirming that your standard is chemically authentic and isotopically labeled.
| Spectral Region | Vibrational Mode | Native Compound ( | d3-Analog (Deuterated) ( | Validation Insight |
| High Frequency | Imidazole N-H Stretch | Unchanged. Confirms the imidazole ring integrity. | ||
| C-H Region | Aliphatic C-H Stretch (Butyl) | The native peaks remain (due to the | ||
| C-D Region | Aliphatic C-D Stretch | Absent | PRIMARY INDICATOR. Look for sharp peaks here (Sym/Asym | |
| Carbonyl | Aldehyde C=O[1][2] Stretch | Unchanged. Confirms the formyl group is intact. | ||
| Fingerprint | Imidazole Ring Breathing | Unchanged. Characteristic of the heterocyclic core. | ||
| Fingerprint | Methyl/Methylene Deformation | The | ||
| Low Frequency | C-Cl Stretch | Unchanged. Confirms the chloro-substituent. |
Detailed Analysis of the C-D Shift
The most definitive proof of the d3-label is the appearance of the C-D stretching bands.
-
Asymmetric C-D Stretch: Expected ~
. -
Symmetric C-D Stretch: Expected ~
. -
Note: This region is typically devoid of peaks in non-deuterated organic molecules (except for alkynes or nitriles), making the d3-signal highly specific.
Experimental Protocol: Self-Validating Workflow
To ensure trustworthy data, follow this protocol. The aldehyde group is reactive, and the imidazole N-H is sensitive to moisture (H-bonding broadening).
A. Sample Preparation (ATR Method)
-
Desiccation: Ensure the d3-standard is dried in a vacuum desiccator over
for 4 hours. Moisture will cause the broad N-H/O-H band to obscure the C-H stretching region. -
Crystal Contact: The compound is a solid (MP ~96-100°C). Use a high-pressure clamp on a Diamond ATR crystal to ensure intimate contact. Poor contact yields noisy C-D peaks.
-
Background: Run a background scan with the clamp down (empty) to remove atmospheric water vapor lines.
B. Instrument Parameters
-
Resolution:
(Critical to resolve the split between symmetric and asymmetric C-D stretches). -
Scans: Minimum 32 scans to improve Signal-to-Noise ratio in the weak C-D region.
-
Range:
.
C. Validation Logic (The "Go/No-Go" Decision)
-
Pass: Distinct peaks appear at
AND Carbonyl peak is present at . -
Fail (Chemical): No Carbonyl peak (possible oxidation to acid or reduction to alcohol).
-
Fail (Isotopic): No peaks in
region (accidental shipment of native material).
Comparison with Alternative Validation Methods
Why use FTIR when MS exists?
| Feature | FTIR (This Protocol) | Mass Spectrometry (LC-MS) | NMR ( |
| Speed | < 5 Minutes | 30-60 Minutes (Prep + Run) | 30-60 Minutes |
| Cost | Negligible | High (Solvents, Columns) | High (Deuterated Solvents) |
| Isotopic Specificity | Moderate (Detects presence of C-D) | High (Quantifies % Incorporation) | Very High (Locates exact position) |
| Destructive? | No (Sample recoverable) | Yes | No |
| Best Use Case | Goods-In Receipt / Quick ID | Final Purity Certification | Structural Elucidation |
Validation Workflow Diagram
The following diagram illustrates the decision matrix for validating the incoming d3-standard using FTIR.
Caption: Logical workflow for the rapid spectral validation of deuterated Losartan intermediates, prioritizing functional group integrity followed by isotopic verification.
References
-
NIST Mass Spectrometry Data Center. "Vibrational Frequencies for Deuterated Methyl Groups." NIST Chemistry WebBook. [Link]
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard reference for C-D stretching regions).
-
Larsen, R. D., et al. "Efficient Synthesis of Losartan Potassium." Journal of Organic Chemistry, 1994, 59(21), 6391–6394. [Link]
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, 2000. [Link]
-
Wade, L. G. "Infrared Absorption Frequencies of Isotopic Analogs." Organic Chemistry, Pearson Education.[3]
Sources
A Comprehensive Guide to the Safe Disposal of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde (CAS No. 83857-96-9 for the non-deuterated analogue). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
The primary hazards associated with this compound are skin sensitization and long-term aquatic toxicity.[2][3][4] It is classified as irritating to the eyes, skin, and respiratory system.[5]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation.[6][7] |
Causality Behind the Hazard: The imidazole ring, halogenation (chlorine), and aldehyde group contribute to the molecule's reactivity. Aldehydes can react with biological macromolecules, and chlorinated organic compounds often exhibit environmental persistence and toxicity. Skin sensitization is a key concern, meaning that repeated exposure can lead to an allergic reaction.[3] Its classification as an aquatic hazard necessitates that it must not enter sewage systems or waterways.[8][9][10]
Core Principles of Disposal
Before proceeding to the operational steps, it is crucial to internalize these guiding principles:
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure substance, solutions, reaction mixtures, and used labware, must be managed as hazardous chemical waste.[11][12]
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer or in regular trash.[8][13] This is to prevent aquatic toxicity and potential reactions within the plumbing system.
-
Segregation is Key: This compound must be collected as halogenated organic waste .[13][14] Mixing it with non-halogenated waste streams significantly increases disposal costs and complicates the treatment process.[13]
-
Follow All Regulations: Adhere strictly to all federal, state, and local regulations, as well as your institution's specific Environmental Health and Safety (EHS) policies.[15][16]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Based on the hazard assessment, the following PPE is mandatory when handling the compound or its waste.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[9]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[5][7]
-
Skin and Body Protection: A chemical-resistant lab coat is required. Ensure complete skin coverage.[5][9]
-
Respiratory Protection: Handle the solid compound and concentrated solutions only in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
Step 1: Waste Stream Segregation
-
Establish a Designated Waste Container: Procure a dedicated hazardous waste container specifically for "Halogenated Organic Waste." [13][14]
-
Solid Waste: Collect pure or residual solid compound, contaminated weighing papers, and contaminated PPE (such as gloves and wipes) in a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar) or a securely sealed bag placed inside the main halogenated waste container.
-
Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle with a screw cap).[11][12]
-
Contaminated Labware:
-
Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container that is puncture-resistant and clearly labeled as containing hazardous chemical waste.
-
Non-Sharps: Disposable labware (pipette tips, tubes, etc.) should be collected in a designated, sealed container and treated as solid hazardous waste.[14] Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), with all rinsate collected as halogenated liquid waste, before proceeding with standard washing procedures.[11]
-
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use containers that are in good condition, free of leaks or cracks, and compatible with the chemical waste.[11][12] The container must have a secure, tight-fitting lid.
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[11][17]
-
Complete the Label: The label must be filled out completely and legibly. Do not use abbreviations or chemical formulas.[11][17] List all constituents, including solvents and the full chemical name: "2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde."[17]
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.
-
Store Safely: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the generator, away from drains, and in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[13]
-
Avoid Incompatibles: Ensure the halogenated waste container is not stored near incompatible materials.
Step 4: Managing Spills
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.
-
Contain the Spill: For small, manageable spills, wear appropriate PPE. Prevent the spill from spreading or entering drains.
-
Absorb and Collect: Use an inert, non-combustible absorbent material (such as vermiculite or sand) to absorb the spilled material.[8]
-
Clean and Dispose: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[9] Clean the spill area with soap and water. All cleanup materials are to be disposed of as hazardous waste.[13]
Step 5: Arranging for Final Disposal
-
Schedule a Pickup: Once the waste container is full (do not fill beyond 90% capacity[12]), contact your institution's EHS or hazardous waste management office to schedule a pickup.[11]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
Caption: Disposal decision workflow for 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde.
References
-
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. precisionFDA. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
2-Butyl-4-chloro-1-H-imidazole-5-carboxaldehyde - Risk and Safety. ChemBK. [Link]
-
2-Butyl-1H-imidazole-5-carboxaldehyde SDS. SDS Manager. [Link]
-
Hazardous Waste Disposal Procedures Handbook. University of Southern California, Campus Safety Division. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Procedures. University of Central Florida, Environmental Health and Safety. [Link]
-
How To Dispose Of Lab Chemicals. Medical-Waste-Disposal.com. [Link]
-
Hazardous & Regulated Waste Management Guide. Western Kentucky University, Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Policy. Webster University. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University, Protect IU. [Link]
-
Studies on the Chlorination of Imidazole. Journal of the Chemical Society of Nigeria. [Link]
- Chlorinated imidazole derivatives and a process for preparing them.
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Drain Disposal of Chemicals. Yale Environmental Health & Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. 2-Butyl-1H-imidazole-5-carboxaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ethz.ch [ethz.ch]
- 13. wku.edu [wku.edu]
- 14. dev25.webster.edu [dev25.webster.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 17. blog.idrenvironmental.com [blog.idrenvironmental.com]
Navigating the Safe Handling of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde: A Technical Guide
In the landscape of modern pharmaceutical research and drug development, the use of isotopically labeled compounds is a cornerstone of innovation. Deuterated molecules, such as 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde, are instrumental in studying metabolic pathways and enhancing the pharmacokinetic profiles of new chemical entities. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter a compound's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic degradation.[1][2] While this modification is key to its utility, it also necessitates a nuanced approach to laboratory safety and handling.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde, ensuring the integrity of your research and the safety of laboratory personnel. While deuterated compounds are generally non-radioactive and considered to have low toxicity, their chemical reactivity and physical properties can differ from their non-deuterated counterparts, warranting specific safety protocols.[1]
I. Hazard Identification and Risk Assessment
2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde is a solid substance that, based on its non-deuterated analogue, is classified with the following hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][4][5][6]
-
Aquatic Hazard (Chronic 2): Toxic to aquatic life with long-lasting effects.[3][4][5][6]
The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[7] Therefore, a thorough risk assessment should be conducted before any handling, considering the quantity of the substance, the nature of the procedure, and the potential for aerosolization.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Chemical splash goggles with side protection.[3] | Chemical-resistant gloves (e.g., Nitrile). Inspect for pinholes before use.[8] | Long-sleeved lab coat.[9] | Not generally required if handled within a certified chemical fume hood.[10] |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield when splashes are possible.[8][9] | Chemical-resistant gloves (e.g., Nitrile).[11] | Chemical protective apron over a lab coat.[9] | Work within a properly functioning certified laboratory chemical fume hood.[12] |
| Large-Scale Operations or Potential for Aerosolization | Full-face shield over chemical splash goggles.[9] | Double gloving with compatible chemical-resistant gloves. | Chemical protective suit.[11] | A NIOSH-approved respirator may be necessary based on risk assessment. |
| Spill Cleanup | Chemical splash goggles and a face shield.[9] | Heavy-duty, chemical-resistant gloves. | Impervious chemical protective apron or suit.[9] | A full-face, air-purifying respirator may be required depending on the spill size and ventilation.[10] |
Note: Latex gloves are not recommended as they may not provide adequate protection against this class of chemicals.[9] Always consult the specific glove manufacturer's compatibility chart.
III. Operational Protocols: A Step-by-Step Guide
Adherence to meticulous handling procedures is paramount to minimize exposure and maintain the isotopic purity of the compound.
A. Preparation and Handling
-
Work Area Preparation: All work with 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Inert Atmosphere: To prevent isotopic dilution through H/D exchange with atmospheric moisture, it is advisable to handle the compound under an inert atmosphere, such as dry nitrogen or argon, particularly for long-term storage or sensitive reactions.[1][13]
-
Weighing: When weighing, use a balance inside the fume hood or a ventilated balance enclosure. Avoid the formation of dust.[11][14]
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the compound to prevent splashing.
-
General Hygiene: Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling, even if gloves were worn.[3]
B. Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[10][14]
-
Location: Store in a cool, dry area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12]
-
Labeling: Ensure the container is clearly labeled with the chemical name, including the deuterated notation, and any relevant hazard warnings.
IV. Spill and Disposal Management
A clear and practiced plan for spill response and waste disposal is a critical component of laboratory safety.
A. Spill Response
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Assess: Evaluate the extent of the spill and the potential hazards.
-
Contain: If safe to do so, confine the spill to a small area using a spill kit or absorbent material.[14]
-
Cleanup: For small spills, carefully sweep or vacuum the solid material into a suitable, labeled disposal container.[3] Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Contamination: If skin contact occurs, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] For eye contact, flush with water for at least 15 minutes and seek medical attention.[3]
B. Disposal Plan
-
Waste Segregation: Deuterated waste should be treated as hazardous chemical waste.[1] It is crucial to segregate chlorinated organic waste from non-chlorinated waste streams, as the disposal methods and costs can differ significantly.[15][16]
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[10] The label should include "Hazardous Waste" and the chemical name.[16]
-
Institutional Guidelines: All waste disposal must be conducted in strict accordance with institutional, local, and national regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous waste.[1]
V. Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely managing 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde in a laboratory setting.
Caption: Procedural workflow for the safe management of the compound.
VI. Conclusion
The unique properties of deuterated compounds like 2-Butyl-d3-4-chloro-1H-imidazole-5-carboxaldehyde offer significant advantages in research. By integrating the principles of thorough risk assessment, proper use of personal protective equipment, and adherence to established handling and disposal protocols, researchers can safely and effectively utilize these valuable tools to advance scientific discovery.
References
- BenchChem. (2025).
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development.
- Imidazole SOP: Safety & Handling Procedures. (n.d.). Studylib.
- AK Scientific, Inc. (n.d.).
- CDC. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- University of Washington. (2025, February 28). Imidazole.
- Fisher Scientific. (2010, February 4).
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Butyl-4-chloro-5-formylimidazole.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Carl ROTH. (n.d.).
- Simson Pharma. (2025, May 29).
- ACS Publications. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective | The Journal of Physical Chemistry C.
- TCI Chemicals. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Chromservis. (n.d.).
- Fisher Scientific. (2009, February 23).
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Guidebook.
- Google Patents. (n.d.).
- Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
- Fisher Scientific. (n.d.).
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Sigma-Aldrich. (n.d.). 2-BUTYL-4-CHLORO-1H-IMIDAZOLE-5-CARBALDEHYDE AldrichCPR.
- PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
- Advent Chembio. (n.d.). 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde.
- TCI America. (2024, December 13). 2-Butyl-1H-imidazole-5-carboxaldehyde SDS.
- Salamandra. (2025, January 31).
- Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- PMC. (2025, September 24).
- ECHEMI. (n.d.).
- JRF Global. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jrfglobal.com [jrfglobal.com]
- 3. aksci.com [aksci.com]
- 4. 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde | 83857-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. quora.com [quora.com]
- 9. cdc.gov [cdc.gov]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. chromservis.eu [chromservis.eu]
- 14. studylib.net [studylib.net]
- 15. tandfonline.com [tandfonline.com]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
